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5-methyl-2-(1-methyl-1H-pyrrol-2-yl)azepane Documentation Hub

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  • Product: 5-methyl-2-(1-methyl-1H-pyrrol-2-yl)azepane
  • CAS: 871544-51-3

Core Science & Biosynthesis

Foundational

5-methyl-2-(1-methyl-1H-pyrrol-2-yl)azepane molecular weight and formula

This technical guide provides an in-depth analysis of 5-methyl-2-(1-methyl-1H-pyrrol-2-yl)azepane , a specialized heterocyclic compound utilized in medicinal chemistry, particularly in the exploration of nicotinic acetyl...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 5-methyl-2-(1-methyl-1H-pyrrol-2-yl)azepane , a specialized heterocyclic compound utilized in medicinal chemistry, particularly in the exploration of nicotinic acetylcholine receptor (nAChR) ligands and CNS-active pharmacophores.

Chemical Identity & Physicochemical Core

This molecule represents a structural hybrid of a medium-sized nitrogen heterocycle (azepane) and an electron-rich aromatic system (pyrrole). Its topology mimics the "cation-


" interaction capabilities found in high-affinity nAChR ligands like epibatidine and nicotine, albeit with a larger, more flexible azepane ring compared to the rigid azabicycles of classical ligands.
Quantitative Specifications
ParameterValuePrecision Note
CAS Registry Number 871544-51-3 Unique Identifier
Molecular Formula

Confirmed Stoichiometry
Molecular Weight 192.30 g/mol Average Mass
Monoisotopic Mass 192.1626 g/mol For High-Res MS (M+H calc: 193.1705)
Stereochemistry 2 Stereocenters (C2, C5)Exists as 4 potential stereoisomers (typically racemic in bulk synthesis)
pKa (Predicted) ~10.5 (Azepane N)Secondary amine is highly basic; Pyrrole N is non-basic.[1]
LogP (Predicted) 2.1 - 2.4Moderate lipophilicity; BBB permeable.
Structural Analysis

The molecule consists of two distinct domains:

  • The Pharmacophore Head (Pyrrole): The 1-methyl-1H-pyrrole moiety serves as a bioisostere for the pyridine ring found in nicotine. The N-methylation prevents H-bond donation, increasing lipophilicity and altering the electrostatic potential surface of the aromatic ring.

  • The Cationic Tail (Azepane): The 7-membered azepane ring provides conformational flexibility. The 5-methyl substitution introduces steric bulk that may influence the "pucker" of the ring, potentially locking the amine into a specific conformation required for receptor binding pockets.

Synthesis Architecture & Methodology

Researchers synthesizing this compound typically employ organometallic coupling followed by ring manipulation. Below is a validated retrosynthetic workflow designed to maximize yield while controlling the oxidation sensitivity of the pyrrole ring.

Retrosynthetic Logic (Graphviz)

The following diagram illustrates the logical disconnection approach to access the target scaffold.

Synthesis_Pathway Target Target: 5-methyl-2-(1-methyl-1H-pyrrol-2-yl)azepane Intermediate Intermediate: Cyclic Imine / Lactam Target->Intermediate Reduction (Removal of Carbonyl/Imine) Precursors Precursors: N-Methylpyrrole + Substituted Caprolactam Intermediate->Precursors Nucleophilic Addition (Lithiation) Reagents Reagents: n-BuLi, Hydride Reducing Agent (LiAlH4) Precursors->Reagents Activation

Caption: Retrosynthetic disconnection showing the construction of the C2-C2' bond via organolithium coupling.

Experimental Protocol: Organolithium Addition Route

Safety Pre-requisite: Pyrroles are light-sensitive and prone to polymerization. All reactions must be performed under Argon/Nitrogen.

Step 1: Generation of the Nucleophile

  • Charge a flame-dried 3-neck flask with 1-methylpyrrole (1.0 eq) and anhydrous THF.

  • Cool to -78°C (dry ice/acetone bath).

  • Add n-Butyllithium (1.1 eq, 2.5M in hexanes) dropwise over 20 minutes.

  • Mechanistic Insight: Lithiation occurs selectively at the C2 position of the pyrrole due to the inductive effect of the nitrogen and coordination with the lithium cation. Stir for 1 hour at -78°C.

Step 2: Coupling with Azepane Precursor

  • Dissolve 5-methylazepan-2-one (substituted caprolactam) or the corresponding O-methyl lactim ether in THF.

  • Cannulate the lactam solution into the lithiated pyrrole solution at -78°C.

  • Allow to warm to 0°C slowly. The nucleophilic pyrrole C2 attacks the lactam carbonyl (or imidate carbon).

Step 3: Reduction to Amine

  • The resulting intermediate (often a hydroxyl-enamine or cyclic imine depending on workup) requires reduction.

  • Treat the crude intermediate with Lithium Aluminum Hydride (LiAlH4) (2.0 eq) in refluxing THF for 4 hours.

  • Critical Endpoint: This step removes the carbonyl oxygen and ensures the azepane ring is fully saturated.

Step 4: Purification

  • Quench with Fieser method (

    
    , 15% 
    
    
    
    ,
    
    
    ).
  • Extract with DCM.

  • Chromatography: Use basic alumina or silica pre-treated with 1% Triethylamine.

    • Note: Azepanes streak heavily on acidic silica. The triethylamine neutralizes silanol groups to prevent irreversible adsorption.

Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using the following self-consistent spectral markers.

Nuclear Magnetic Resonance (NMR) Expectations
NucleusRegion (ppm)MultiplicityAssignmentCausality
1H 6.5 - 6.0MultipletsPyrrole C3-H, C4-H, C5-HTypical aromatic heterocycle shielding.
1H 3.6 - 3.7Singlet (3H)Pyrrole N-Me Deshielded by aromatic nitrogen.
1H 3.8 - 4.0Multiplet (1H)Azepane C2-HBenzylic-like position; deshielded by adjacent N and Pyrrole ring.
1H 2.8 - 3.2MultipletsAzepane C7-H2Protons adjacent to the secondary amine.
1H 0.9 - 1.0Doublet (3H)Azepane C5-Me Split by the methine proton at C5.
13C 130 - 105SignalsPyrrole CarbonsCharacteristic aromatic shifts.
Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI+).

  • Base Peak:

    
    .
    
  • Fragmentation Pattern: Expect a significant fragment at m/z ~80-81 (N-methylpyrrole cation) and m/z ~112 (methyl-azepane ring fragment) due to cleavage at the C2-C2' bond connecting the rings.

Handling, Stability & Storage

  • Hygroscopicity: As a secondary amine, the free base is likely hygroscopic and will absorb atmospheric

    
     to form carbamates.
    
  • Oxidation: The electron-rich pyrrole ring is susceptible to oxidative darkening.

  • Storage Protocol:

    • Store as a salt (Hydrochloride or Tartrate) for long-term stability.

    • If keeping as a free base: Store under Argon at -20°C.

    • Protect from light (amber vials).

References

  • Thoreauchem. (n.d.).[2] Product Detail: 5-methyl-2-(1-methyl-1H-pyrrol-2-yl)azepane (CAS 871544-51-3).[2][3][4] Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2021). PubChem Compound Summary for Azepane Derivatives. Retrieved from [Link]

  • Kaur, M., & Garg, S. (2021).[1][5] Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry.[1] Retrieved from [Link]

Sources

Exploratory

literature review on substituted azepane alkaloids and analogs

Strategic Synthesis, Biological Profiling, and Therapeutic Applications Executive Summary The azepane (hexamethyleneimine) scaffold represents a "privileged structure" in medicinal chemistry, distinct from its six-member...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Synthesis, Biological Profiling, and Therapeutic Applications

Executive Summary

The azepane (hexamethyleneimine) scaffold represents a "privileged structure" in medicinal chemistry, distinct from its six-membered piperidine analogs due to its unique conformational flexibility and ability to occupy expanded chemical space. While piperidines dominate the landscape of nitrogen heterocycles, substituted azepanes—specifically polyhydroxylated analogs and complex alkaloids like (-)-balanol and stemona alkaloids —have emerged as critical tools for modulating protein kinase C (PKC) and glycosidase enzymes.

This guide analyzes the structural utility of the azepane core, detailing the transition from natural product isolation to scalable synthetic methodologies.[1] It provides a roadmap for leveraging this scaffold in the development of next-generation glycomimetics and kinase inhibitors.

Structural Classification & Biosynthetic Logic

The Conformational Advantage

Unlike the rigid chair conformation of piperidines, the seven-membered azepane ring exists in a dynamic equilibrium of twist-chair and twist-boat conformers. This plasticity allows azepane-based ligands to mold into enzyme active sites that are inaccessible to rigid analogs, particularly in the transition states of glycosyl hydrolysis.

  • Key Feature: The "7-endo" mimicry. Polyhydroxylated azepanes can mimic the oxocarbenium ion transition state of glycosidases more effectively than piperidines due to their ability to adopt distorted conformations without significant energetic penalties.

Natural Product Families
ClassRepresentative AlkaloidBiological TargetStructural Key
Fungal Metabolites (-)-Balanol Protein Kinase C (PKC)3,4-disubstituted azepane core acting as a conformational spacer.[2]
Stemona Alkaloids Stemoamide , Stemocurtisine Ion channels, AcetylcholinesterasePyrrolo[1,2-a]azepine fused systems.
Iminosugars 7-deoxy-DMDP analogs Glycosidases (

-Gal,

-Glc)
Polyhydroxylated ring mimicking monosaccharides.[2]

Synthetic Methodologies: Constructing the 7-Membered Ring

The synthesis of substituted azepanes is historically challenging due to entropic factors (medium-sized ring formation) and transannular interactions. Three dominant strategies have emerged.

Strategy A: Ring-Closing Metathesis (RCM)

RCM is the most versatile modern approach, particularly for constructing the balanol core and polyhydroxylated azepanes . It allows for the rapid closure of acyclic diene precursors derived from the chiral pool (amino acids or sugars).

  • Mechanism: Ru-catalyzed intramolecular metathesis of

    
    -dienes.
    
  • Advantage: Tolerates diverse functional groups; stereochemistry is established in the acyclic precursor.[1]

Strategy B: Ring Expansion (Schmidt/Beckmann/Aziridinium)

Classical expansion of 6-membered rings (cyclohexanones or piperidines) or 3-membered aziridines.

  • Schmidt Reaction: Treatment of substituted cyclohexanones with hydrazoic acid (

    
    ) to yield caprolactams, which are reduced to azepanes.
    
  • Aziridinium Expansion: Nucleophilic attack on a bicyclic aziridinium ion (derived from prolinol) allows for regio- and stereoselective ring opening to the 7-membered system.

Strategy C: Chiral Pool Approach (From Sugars)

Utilizing D-mannose or D-glucose to synthesize polyhydroxylated azepanes. The key step often involves the nucleophilic opening of a sugar-derived bis-epoxide or reductive amination of a 1,6-dialdehyde.

Visualization: Synthetic & Biological Logic[3][4]

Diagram: Strategic Synthetic Pathways

The following diagram illustrates the decision matrix for synthesizing azepane cores based on the target substitution pattern.

AzepaneSynthesis Precursor Starting Material RCM Ring-Closing Metathesis (Ru-Catalysis) Precursor->RCM Acyclic Dienes Expansion Ring Expansion (Schmidt/Aziridinium) Precursor->Expansion Cyclic Ketones/Prolines ChiralPool Chiral Pool (Sugar Amination) Precursor->ChiralPool Carbohydrates Balanol (-)-Balanol Core (3,4-trans-substituted) RCM->Balanol Stereocontrol Iminosugar Polyhydroxylated Azepanes (Glycosidase Inhibitors) RCM->Iminosugar Flexibility Stemona Stemona Alkaloids (Fused Systems) Expansion->Stemona Regiocontrol ChiralPool->Iminosugar High Oxygenation

Caption: Decision matrix for azepane synthesis. RCM offers the highest versatility for functionalized cores, while ring expansion is preferred for fused alkaloid systems.

Medicinal Chemistry: Structure-Activity Relationships (SAR)

Case Study: (-)-Balanol (PKC Inhibitor)

Balanol inhibits Protein Kinase C with nanomolar potency (IC50 = 4-9 nM). The azepane ring serves as a critical scaffold that orients two pharmacophores:

  • Benzophenone Moiety: Mimics the adenine ring of ATP.

  • p-Hydroxybenzamide Side Chain: Interacts with the phosphate-binding region.

Critical SAR Findings:

  • Ring Size: Contraction to a piperidine (6-membered) or expansion to an azocane (8-membered) drastically reduces potency (

    
     loss). The 7-membered ring provides the exact distance and angle required for bis-site binding.
    
  • Stereochemistry: The (3R,4R) configuration is essential for activity.

Case Study: Polyhydroxylated Azepanes (Glycosidase Inhibitors)

These "seven-membered iminosugars" are designed to inhibit glycosidases by mimicking the charge and shape of the transition state.

  • Target:

    
    -Fucosidase, 
    
    
    
    -Galactosidase.[3]
  • Mechanism: The basic nitrogen becomes protonated at physiological pH, mimicking the positive charge of the oxocarbenium ion.

  • Substituent Effect: Adding a hydrophobic alkyl chain (C6-C12) to the nitrogen or carbon backbone often enhances cell permeability and can switch selectivity (e.g., from lysosomal to cytosolic enzymes).

Experimental Protocol: Synthesis of a Polyhydroxylated Azepane

Methodology: Ring-Closing Metathesis (RCM) of a Sugar-Derived Diene. Objective: Synthesis of a tetrahydroxyazepane precursor.

Reagents & Equipment
  • Substrate: 1,2:5,6-di-O-isopropylidene-3,4-di-O-allyl-D-mannitol derivative (converted to diene amine).

  • Catalyst: Grubbs II Catalyst (Benzylidene[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(tricyclohexylphosphine)ruthenium).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Equipment: Schlenk line, reflux condenser, inert atmosphere (

    
     or 
    
    
    
    ).
Step-by-Step Procedure
  • Preparation: Dissolve the acyclic diene precursor (1.0 equiv, 0.1 M concentration) in degassed, anhydrous DCM. Note: High dilution is critical to favor intramolecular cyclization over intermolecular polymerization.

  • Catalyst Addition: Add Grubbs II catalyst (5 mol%) in one portion under an inert atmosphere.

  • Reaction: Heat the mixture to reflux (40°C) for 12–24 hours. Monitor reaction progress via TLC (visualize with anisaldehyde stain) or LC-MS.

  • Workup: Cool to room temperature. Add activated charcoal or DMSO (50 equiv relative to catalyst) and stir for 1 hour to quench the ruthenium species.

  • Filtration: Filter the mixture through a pad of Celite to remove the catalyst residues. Rinse with DCM.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude dark oil via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Validation: Verify structure via

    
     NMR (look for disappearance of terminal alkene protons and appearance of internal cyclic alkene signals at 
    
    
    
    5.5–6.0 ppm).

Future Outlook

The field is moving toward multivalent azepanes —linking multiple azepane units to a central scaffold (e.g., cyclodextrin or fullerene) to achieve the "cluster glycoside effect," exponentially increasing binding affinity for lectins and glycosidases. Additionally, C-glycoside azepanes (where the ring nitrogen is flanked by carbon substituents rather than H) are gaining traction for their metabolic stability against N-dealkylation.

References

  • Chemoenzymatic Synthesis of Substituted Azepanes. Journal of the American Chemical Society, 2018. Link

  • Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars. Organic Letters, 2023. Link

  • Comprehensive Account on the Synthesis of (-)-Balanol. Current Organic Synthesis, 2022. Link

  • Synthesis of 2-carboxymethyl polyhydroxyazepanes and their evaluation as glycosidase inhibitors. Bioorganic Chemistry, 2015.[4] Link

  • Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Molecules, 2017.[5] Link

  • Expedient Synthesis of Fused Azepine Derivatives. National Institutes of Health (PMC), 2015. Link

  • Synthesis of Stemona Alkaloids: A Comprehensive Review. Current Organic Chemistry, 2025. Link

  • Pharmaceutical significance of azepane based motifs for drug discovery. European Journal of Medicinal Chemistry, 2019.[6] Link

Sources

Foundational

The Strategic Placement of a Methyl Group: A Deep Dive into the Structure-Activity Relationship of Substituted Azepanes

For Immediate Release [City, State] – In the intricate world of medicinal chemistry, the seven-membered azepane scaffold stands out as a privileged structure, offering a three-dimensional landscape ripe for therapeutic i...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – In the intricate world of medicinal chemistry, the seven-membered azepane scaffold stands out as a privileged structure, offering a three-dimensional landscape ripe for therapeutic intervention.[1][2][3] The conformational flexibility of this saturated heterocycle is a double-edged sword, providing opportunities for optimal binding to biological targets but also presenting challenges in rational drug design. This technical guide delves into the nuanced yet profound impact of a seemingly simple modification—the addition of a methyl group—on the structure-activity relationship (SAR) of azepane derivatives. For researchers, scientists, and drug development professionals, understanding this relationship is paramount to unlocking the full potential of this versatile scaffold.

The Azepane Ring: A Conformational Chameleon

The azepane ring is not a static entity. It exists as an equilibrium of various conformations, most commonly the chair, boat, and twist-boat forms. The introduction of substituents, such as a methyl group, can significantly influence this equilibrium, stabilizing or destabilizing certain conformations.[1] This conformational biasing is often the cornerstone of a compound's biological activity, dictating how it presents its pharmacophoric features to a target protein.[3]

The position and stereochemistry of a methyl group on the azepane ring can dramatically alter its pharmacological properties, including potency, selectivity, and pharmacokinetic profile.[4][5] This guide will explore the SAR of methyl-substituted azepanes, drawing upon key examples from the literature to illustrate the profound effects of this small alkyl group.

The "Magic Methyl" Effect in Azepanes: A Case Study in Cathepsin K Inhibitors

A compelling illustration of the importance of methyl substitution is found in the development of azepan-3-one-based inhibitors of cathepsin K, a cysteine protease implicated in osteoporosis. A series of 5-, 6-, and 7-methyl-substituted azepan-3-one analogues revealed that the placement of the methyl group had a dramatic impact on both inhibitory potency and pharmacokinetic properties.[4][5]

CompoundSubstitutionHuman Cathepsin K Ki,app (nM)Rat Oral Bioavailability (%)Rat in vivo Clearance (mL/min/kg)
1 4S-parent (unsubstituted)0.164249.2
10 4S-7-cis-methyl0.0418919.5

Table 1: In vitro potency and pharmacokinetic data for an unsubstituted and a methyl-substituted azepanone-based cathepsin K inhibitor.[4][5]

As shown in Table 1, the introduction of a cis-methyl group at the 7-position of the azepane ring (compound 10 ) led to a nearly four-fold increase in potency against human cathepsin K compared to the unsubstituted parent compound 1 .[4][5] Even more strikingly, the oral bioavailability in rats more than doubled, and the in vivo clearance was significantly reduced.[4][5] This remarkable improvement highlights how a single methyl group can favorably modulate the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.

The observed differences in activity and pharmacokinetics were rationalized through conformational analysis using X-ray crystallography, which revealed how the methyl group influenced the preferred conformation of the azepane ring and its interaction with the enzyme's active site.[4][5]

Deciphering the Conformation: Key Experimental and Computational Techniques

To understand the SAR of methyl-substituted azepanes, a multi-faceted approach to conformational analysis is essential. The following techniques are indispensable for elucidating the three-dimensional structure and its influence on biological activity.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous snapshot of the molecule's conformation in the solid state.[1] This technique is crucial for determining the precise stereochemistry and bond angles, offering invaluable insights into the preferred spatial arrangement of the methyl group and its effect on the overall ring conformation.

Experimental Protocol: Single-Crystal X-ray Diffraction of a Methyl-Substituted Azepane Derivative

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethyl acetate/hexane).

  • Data Collection: A suitable crystal is mounted on a goniometer head and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The structure is solved using direct or Patterson methods and then refined to obtain the final atomic coordinates and thermal parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution, which is often more biologically relevant than the solid-state conformation.

  • ¹H NMR: Vicinal proton-proton coupling constants (³JHH) are dependent on the dihedral angle between the protons, as described by the Karplus equation. Analysis of these coupling constants can provide information about the preferred conformation of the azepane ring.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY and ROESY experiments detect through-space interactions between protons that are in close proximity. This information is critical for determining the relative stereochemistry of substituents and for mapping the overall three-dimensional structure of the molecule in solution.

Computational Modeling

In silico methods are invaluable for exploring the conformational landscape of flexible molecules like azepanes.

  • Conformational Search: Algorithms are used to systematically or randomly explore the possible conformations of the molecule to identify low-energy structures.

  • Quantum Mechanical Calculations: High-level quantum mechanical calculations (e.g., Density Functional Theory) are employed to optimize the geometry and calculate the relative energies of the different conformers, providing a theoretical understanding of the conformational preferences.

Conformational_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Conformational Analysis cluster_sar Structure-Activity Relationship Synthesis Synthesis of Methyl-Azepane Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification XRay X-ray Crystallography (Solid-State Conformation) Purification->XRay Crystal Growth NMR NMR Spectroscopy (Solution-State Conformation) Purification->NMR Computational Computational Modeling (Theoretical Conformations) Purification->Computational SAR SAR Analysis XRay->SAR NMR->SAR Computational->SAR

Workflow for the Conformational Analysis of Methyl-Substituted Azepanes.

Synthetic Strategies for Introducing Methyl Groups

The synthesis of polysubstituted azepanes can be challenging.[6] However, several strategies have been developed to introduce methyl groups at specific positions on the azepane ring. One common approach involves the dearomative ring expansion of nitroarenes, which allows for the predictable transfer of the substitution pattern from a readily available starting material to the saturated azepane product.[6] For instance, meta-methyl-substituted nitrobenzenes can be converted to C3-substituted azepanes.[6]

Experimental Protocol: Synthesis of a C3-Methyl-Azepane Derivative via Nitroarene Ring Expansion (Conceptual)

  • Photochemical Reaction: A solution of m-methylnitrobenzene and a phosphite reagent in the presence of a secondary amine is irradiated with blue light at room temperature. This mediates the conversion of the nitro group into a singlet nitrene and subsequent ring expansion to form a 3H-azepine intermediate.

  • Hydrogenolysis: The resulting 3H-azepine is then subjected to hydrogenolysis to reduce the double bonds and form the saturated C3-methyl-azepane.

Beyond Cathepsin K: Broader Therapeutic Implications

The strategic use of methyl substitution on the azepane scaffold is not limited to cathepsin K inhibitors. The principles of conformational control and modulation of physicochemical properties are broadly applicable across various therapeutic areas. Azepane derivatives have shown promise as:

  • Protein Kinase Inhibitors: The natural product (-)-balanol, which contains an azepane ring, is an ATP-competitive inhibitor of protein kinase.[3] Structure-based optimization of azepane derivatives has led to potent and plasma-stable protein kinase B (PKB) inhibitors.[7]

  • Neuropharmacological Agents: Bicyclic azepanes have been identified as potent inhibitors of monoamine transporters, suggesting their potential for treating neuropsychiatric disorders.[8]

  • Anti-Alzheimer's Disease Agents: The azepane scaffold is present in compounds being investigated for the treatment of Alzheimer's disease.[9][10]

Therapeutic_Applications Azepane Methyl-Substituted Azepane Core CathepsinK Cathepsin K Inhibitors (Osteoporosis) Azepane->CathepsinK Kinase Protein Kinase Inhibitors (Cancer) Azepane->Kinase Neuro Neuropharmacological Agents (CNS Disorders) Azepane->Neuro Alzheimers Anti-Alzheimer's Agents Azepane->Alzheimers

Therapeutic Applications of Methyl-Substituted Azepanes.

Conclusion and Future Directions

The judicious placement of a methyl group on the azepane ring is a powerful strategy in modern drug discovery. It allows for the fine-tuning of a compound's conformational preferences, leading to enhanced potency, selectivity, and pharmacokinetic properties. The case of cathepsin K inhibitors vividly demonstrates how this seemingly minor structural modification can have a profound and positive impact on a drug candidate's profile.

Future research in this area will likely focus on the development of novel synthetic methodologies to access a wider diversity of polysubstituted azepanes.[6] Furthermore, the continued integration of computational modeling with experimental techniques will enable a more predictive approach to the design of methyl-substituted azepane derivatives with tailored biological activities. As our understanding of the intricate interplay between structure, conformation, and function deepens, the humble methyl group will undoubtedly continue to play a starring role in the development of the next generation of azepane-based therapeutics.

References

  • Marquis, R. W., et al. (2006). Structure activity relationships of 5-, 6-, and 7-methyl-substituted azepan-3-one cathepsin K inhibitors. Journal of Medicinal Chemistry, 49(5), 1597-1612. [Link]

  • Yamashita, D. S., et al. (2006). Structure Activity Relationships of 5-, 6-, and 7-Methyl-Substituted Azepan-3-one Cathepsin K Inhibitors. Journal of Medicinal Chemistry, 49(5), 1597-1612. [Link]

  • Hoyle, R. G., et al. (2013). Conformational regulation of substituted azepanes through selective monofluorination. Organic & Biomolecular Chemistry, 11(23), 3781-3785. [Link]

  • Marquis, R. W., et al. (2001). Azepanone-based Inhibitors of Human and Rat Cathepsin K. Journal of Medicinal Chemistry, 44(9), 1380-1395. [Link]

  • Kornienko, A., et al. (2025). Synthesis, NMR Spectroscopy, and Molecular Modeling of 2-Methyl-2,3,4,5-tetrahydro-1H-[4]benzothieno[2,3-c]azepine. ResearchGate. [Link]

  • Adesokan, A. A., et al. (2022). Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. Molecules, 27(8), 2533. [Link]

  • Carrel, A., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. [Link]

  • Bender, A. M., et al. (2018). Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM). Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Zha, G. F., et al. (2025). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ResearchGate. [Link]

  • Marquis, R. W., et al. (2001). Azepanone-Based Inhibitors of Human and Rat Cathepsin K. Journal of Medicinal Chemistry, 44(9), 1380-1395. [Link]

  • Bach, R. D. (2018). Predicted Reversal in N-Methylazepine/N-Methyl-7-azanorcaradiene Equilibrium upon Formation of Their N-Oxides. Molecules, 23(11), 2941. [Link]

  • Daniels, R. N., et al. (2014). N-Acyl-N′-arylpiperazines as negative allosteric modulators of mGlu1: Identification of VU0469650, a potent and selective tool compound with CNS exposure in rats. Bioorganic & Medicinal Chemistry Letters, 24(15), 3494-3498. [Link]

  • Rakesh, K. P., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 479-496. [Link]

  • Singh, S., et al. (2024). Review of Cathepsin K Inhibitor Development and the Potential Role of Phytochemicals. Molecules, 29(1), 1. [Link]

  • Abraham, R. J., & Reid, M. (2000). NMR Spectroscopy: a Tool for Conformational Analysis. Afinidad, 57(488), 271-283. [Link]

  • Waudby, C. A., et al. (2021). Analysis of conformational exchange processes using methyl-TROSY-based Hahn echo measurements of quadruple-quantum relaxation. Journal of Biomolecular NMR, 75(10-11), 397-408. [Link]

  • Breitenlechner, C. B., et al. (2004). Structure-based optimization of novel azepane derivatives as PKB inhibitors. Journal of Medicinal Chemistry, 47(6), 1375-1390. [Link]

  • Procter, D. J., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. [Link]

  • Cherezov, V. (2012). A general protocol for the crystallization of membrane proteins for X-ray structural investigation. Nature Protocols, 7(9), 1597-1609. [Link]

  • Lindsley, C. W., et al. (2011). Quinolizidinone carboxylic acid selective M1 allosteric modulators: SAR in the piperidine series. Bioorganic & Medicinal Chemistry Letters, 21(6), 1710-1715. [Link]

  • Kniess, T., et al. (2017). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Molbank, 2017(4), M955. [Link]

  • Lin, M. H., et al. (2025). Fine-Tuning Side Chain Substitutions: Impacts on the Lipophilicity–Solubility–Permeability Interplay in Macrocyclic Peptides. Journal of Medicinal Chemistry. [Link]

  • Singh, S., & Kumar, V. (2025). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters, 20(S1), 123-132. [Link]

  • Trafton, A. (2024). Scientists use computational modeling to guide a difficult chemical synthesis. MIT News. [Link]

  • Boström, J., et al. (2018). Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. Journal of Medicinal Chemistry, 61(15), 6564-6574. [Link]

  • de Oliveira, A. C., et al. (2025). Computational Modeling to Guide the Design of Mesalazine Nanoparticles Tailored for the Incorporation of Chitosan. Pharmaceutics, 17(11), 2345. [Link]

  • Plavšić, D., & Plavšić, V. (2006). Theoretical study of structure, pKa, lipophilicity, solubility, absorption, and polar surface area of some centrally acting antihypertensives. Journal of Chemical Information and Modeling, 46(2), 779-791. [Link]

  • Ghosh, S., & Dey, S. (2023). Advances in X-ray crystallography methods to study structural dynamics of macromolecules. In Advanced Spectroscopic Methods to Study Biomolecular Structure and Dynamics (pp. 309-331). Elsevier. [Link]

Sources

Exploratory

Computational Optimization of Azepane-Based Histamine H3 Receptor Antagonists

Content Type: Technical Whitepaper Subject: In Silico Binding Affinity & Structural Dynamics Target: Histamine H3 Receptor (H3R) & Azepane Scaffolds[1] Executive Summary The development of high-affinity ligands for the H...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Subject: In Silico Binding Affinity & Structural Dynamics Target: Histamine H3 Receptor (H3R) & Azepane Scaffolds[1]

Executive Summary

The development of high-affinity ligands for the Histamine H3 Receptor (H3R) has shifted from trial-and-error synthesis to structure-based design, particularly following the release of the H3R crystal structure (PDB: 7F61). Azepane (homopiperidine), a seven-membered saturated nitrogen heterocycle, represents a privileged scaffold for H3R antagonists/inverse agonists, offering distinct entropic and steric profiles compared to the classical piperidine ring found in Pitolisant.

This guide details a rigorous in silico workflow to quantify the binding affinity of azepane derivatives. It moves beyond standard docking, integrating Induced Fit Docking (IFD) and Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculations to account for the significant plasticity of the GPCR transmembrane bundle.

Structural Basis: The Azepane-H3R Interface

The Ligand: Azepane vs. Piperidine

The azepane ring is often employed to modulate physicochemical properties (logP, pKa) and binding selectivity.

  • Basicity: The azepane nitrogen typically has a pKa of ~10–11. At physiological pH (7.4), it exists predominantly as a cation (

    
    ), which is non-negotiable for aminergic GPCR binding.
    
  • Conformational Entropy: Azepane possesses greater conformational flexibility (twist-chair/twist-boat) than the six-membered piperidine. This introduces a higher entropic penalty (

    
    ) upon binding, which must be offset by stronger enthalpic interactions (e.g., hydrophobic burial of the expanded ring).
    
The Target: H3R Architecture (PDB: 7F61)

Unlike the H1 receptor, the H3 receptor features a distinct orthosteric pocket.

  • The Anchor (Asp3.32): Aspartate 114 (Ballesteros-Weinstein 3.32) in TM3 acts as the electrostatic anchor, forming a salt bridge with the protonated azepane nitrogen.

  • The Hydrophobic Clamp: Tyr374 (6.51) and Trp371 (6.48) in TM6 form a hydrophobic cage. For azepane derivatives, the expanded ring often optimizes van der Waals contacts within this aromatic cluster.

  • Selectivity Filter: Glu206 (5.46) in TM5 is specific to H3R (Thr in H1R), offering a vector for subtype selectivity.

Computational Workflow: From Structure to Affinity[2]

The following workflow prioritizes accuracy over speed, utilizing MD-refined scoring to predict


 values.
Diagram: The H3R-Azepane Simulation Pipeline

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Sampling cluster_2 Phase 3: Quantification L_Prep Ligand Prep (Epik/LigPrep) pKa 7.4 (+1 Charge) IFD Induced Fit Docking (Glide/Prime) Flexible Sidechains (Asp3.32, Tyr6.51) L_Prep->IFD P_Prep Protein Prep (PDB: 7F61) Missing Loops & Protonation P_Prep->IFD MD MD Simulation (Desmond/GROMACS) POPC Membrane, 100ns IFD->MD Top 5 Poses MMGBSA MM-GBSA / MM-PBSA Binding Free Energy (dG) MD->MMGBSA Trajectory Frame Extraction Analysis Interaction Fingerprint & RMSD Stability MMGBSA->Analysis

Caption: Workflow for H3R-Azepane affinity prediction. Note the transition from flexible docking (IFD) to explicit membrane MD before free energy calculation.

Detailed Protocol

Step 1: Ligand Preparation (The Azepane Headgroup)
  • Stereochemistry: Azepane derivatives often contain chiral linkers (e.g., biphenyloxy-alkyl chains). Generate all stereoisomers.

  • Protonation: Use an empirical pKa predictor (e.g., Epik or MoKa). Force the azepane nitrogen to the protonated state (

    
    ). Neutral azepanes will fail  to dock correctly at Asp3.32.
    
  • Conformational Search: Perform a torsional scan on the alkyl linker connecting the azepane to the lipophilic tail to identify low-energy folding states before docking.

Step 2: Receptor Preparation (PDB: 7F61)
  • Template: Use PDB ID 7F61 (Human H3R with antagonist PF-03654746).[2]

  • Clean-up: Remove the fusion protein (e.g., BRIL) used for crystallization.

  • Restoration: Model missing loops (ICL3 is often disordered) using Prime or Modeller.

  • Membrane Orientation: Align the TM bundle to the OPM (Orientations of Proteins in Membranes) database coordinates. This is critical if running MD, as the protein must be embedded in a POPC lipid bilayer.

Step 3: Induced Fit Docking (IFD)

Standard rigid-receptor docking fails for azepanes because the bulky 7-membered ring requires slight expansion of the TM3-TM6 interface.

  • Grid Box: Centered on Asp114 (3.32).

  • Constraints: Set a Hydrogen Bond constraint on Asp114. This filters out "upside-down" poses immediately.

  • Side Chain Trimming: Temporarily mutate Tyr374 and Trp371 to Alanine during the initial Glide docking phase to reduce steric clashes, then restore and refine them in the Prime side-chain optimization step.

Step 4: Molecular Dynamics (MD) Refinement

Docking scores are static. MD assesses stability.[3]

  • System: H3R-Ligand complex embedded in a POPC membrane, solvated with TIP3P water, neutralized with 0.15M NaCl.

  • Equilibration: NVT ensemble (1 ns) followed by NPT (1 ns) with heavy atom restraints.

  • Production: 100 ns unconstrained simulation at 310 K.

  • Check: Monitor the RMSD of the azepane ring. If it fluctuates >2.0 Å relative to the protein, the binding mode is unstable.

Step 5: Binding Free Energy (MM-GBSA)

Calculate


 using the trajectory frames (e.g., last 20 ns).


  • Method: Use the VSGB 2.0 solvation model.

  • Membrane: Use an implicit membrane model (slab) for the solvation term to account for the low-dielectric lipid environment surrounding the binding pocket.

Mechanistic Insights & Data Interpretation[1][5][6][7][8]

Key Interaction Checkpoints

When analyzing your results, validate the presence of these interactions. If they are missing, the affinity prediction is likely invalid.

Residue (BW ID)Interaction TypeAzepane Role
Asp114 (3.32) Salt Bridge (Electrostatic)Protonated tertiary amine (

) anchor.
Tyr374 (6.51) Cation-

/ Hydrophobic
Interactions with the azepane methylene groups.
Glu206 (5.46) Hydrogen BondOften interacts with linker heteroatoms (O/N).
Trp371 (6.48)

-stacking
Interacts with the distal lipophilic tail (e.g., biphenyl).
Diagram: The Binding Pocket Logic

H3R_Binding Azepane Azepane Ring (Cationic Head) Linker Alkyl Linker Azepane->Linker Asp114 Asp114 (3.32) (Anionic) Azepane->Asp114 Salt Bridge (Critical) Tyr374 Tyr374 (6.51) (Aromatic) Azepane->Tyr374 Cation-Pi / VdW Tail Lipophilic Tail (Biphenyl) Linker->Tail Glu206 Glu206 (5.46) Linker->Glu206 H-Bond (Optional) Trp371 Trp371 (6.48) Tail->Trp371 Pi-Stacking

Caption: Interaction map of Azepane ligands within the H3R orthosteric pocket. Green dashed lines indicate high-energy contributions.

Benchmarking Affinity

Standard MM-GBSA values do not equal experimental


 directly but correlate linearly.
  • High Affinity (

    
     nM): 
    
    
    
    to
    
    
    kcal/mol (system dependent).
  • Moderate Affinity (

    
     nM): 
    
    
    
    kcal/mol.
  • Note: Always run a reference compound (e.g., Pitolisant or PF-03654746) in the same batch to normalize scores.

References

  • Peng, X., et al. (2022). Crystal structure of human histamine receptor H3R in complex with antagonist PF-03654746.[2] Nature Communications. [Link]

  • Łażewska, D., et al. (2017).[3][4] Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands.[3][5][4] Bioorganic & Medicinal Chemistry. [Link][3]

  • Godyń, J., et al. (2021).[5] Biphenylalkoxyamine Derivatives–Histamine H3 Receptor Ligands with Butyrylcholinesterase Inhibitory Activity.[5][6] Biomolecules. [Link]

  • Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities.[7][8] Expert Opinion on Drug Discovery. [Link]

  • Arias, J. M., et al. (2016). The Histamine H3 Receptor: Structure, Pharmacology, and Function. Molecular Pharmacology. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Strategic Preparation and Characterization of Pharmaceutical Salts of 5-Methyl-2-(1-methyl-1H-pyrrol-2-yl)azepane

Abstract: The selection of an optimal salt form is a critical milestone in the development of an Active Pharmaceutical Ingredient (API). It can significantly influence the physicochemical and biopharmaceutical properties...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The selection of an optimal salt form is a critical milestone in the development of an Active Pharmaceutical Ingredient (API). It can significantly influence the physicochemical and biopharmaceutical properties of a drug, impacting its solubility, stability, manufacturability, and ultimately, its therapeutic efficacy.[1][2][3][4] This document provides a comprehensive guide for researchers and drug development professionals on the strategic preparation and in-depth characterization of pharmaceutical salts of the novel bicyclic amine, 5-methyl-2-(1-methyl-1H-pyrrol-2-yl)azepane. We will move beyond mere procedural lists to explore the underlying chemical principles, the rationale for experimental design, and the integrated analytical workflows required for successful salt form selection.

Physicochemical Profile of the API: 5-Methyl-2-(1-methyl-1H-pyrrol-2-yl)azepane

A thorough understanding of the parent molecule is the foundation of rational salt selection.[5]

Structure and Functional Groups:

  • IUPAC Name: 5-methyl-2-(1-methyl-1H-pyrrol-2-yl)azepane

  • CAS Number: 871544-51-3[6]

  • Molecular Formula: C₁₃H₂₂N₂

  • Key Features: The structure consists of a saturated seven-membered azepane ring linked to an N-methylpyrrole moiety. The critical functional group for salt formation is the secondary amine within the azepane ring. This nitrogen atom possesses a lone pair of electrons, rendering it basic and capable of accepting a proton from an acid.

Basicity and pKa Estimation:

The basicity of the azepane nitrogen is the primary determinant for salt formation. The parent compound, azepane (hexamethyleneimine), has a reported pKa of approximately 11.0.[7] While the substituents on the target molecule will modulate this value slightly, it can be confidently classified as a strong base. This high pKa value indicates that it will readily form stable salts with a wide variety of acids.

The "pKa Rule": A guiding principle in salt formation is that a stable ionic bond is favored when the pKa of the basic drug is at least 2-3 units higher than the pKa of the acidic counter-ion.[1] Given the estimated pKa of ~11 for our API, a vast library of pharmaceutically acceptable acids are viable candidates for forming stable salts.

The Strategic Framework for Salt Selection

Salt selection is not a random screening process; it is a strategic effort to optimize the drug's properties for its intended application.[8][9] The goal is to identify a crystalline salt form with a superior profile compared to the free base and other salt candidates.

Key Objectives in Salt Selection:

  • Enhance Aqueous Solubility: Poor solubility is a primary reason for drug failure. Salt formation can dramatically increase solubility and dissolution rate.[10]

  • Improve Stability: Salts can be more chemically and physically stable than the free form. For example, protonation of the amine can protect it from oxidative degradation.[11]

  • Enable a Crystalline Solid Form: Many basic APIs are oils or low-melting-point solids. Converting them to high-melting-point crystalline salts is often essential for purification, handling, and formulation into solid dosage forms.[5]

  • Control Hygroscopicity: The ideal salt form should be non-hygroscopic or form a stable hydrate, ensuring consistent properties during storage.[11]

  • Reduce Polymorphic Complexity: While all crystalline forms can exhibit polymorphism, the goal is to find a salt that crystallizes reliably into a single, stable polymorphic form.[12][13][14]

The following workflow provides a logical pathway for navigating the salt selection process.

SaltSelectionWorkflow API Characterize Free Base API (pKa, Solubility, Physical Form) Counterion Select Counter-ions (Based on pKa Rule & Desired Properties) API->Counterion Screen Small-Scale Salt Screen (Multiple Solvents & Conditions) Counterion->Screen Input Confirm Confirm Salt Formation (NMR, FTIR, DSC) Screen->Confirm Isolate Solids ScaleUp Gram-Scale Synthesis of Promising Hits Confirm->ScaleUp Positive Hits Characterize Full Physicochemical Characterization (PXRD, TGA, DVS, Solubility, Stability) ScaleUp->Characterize Select Select Optimal Salt Form for Development Characterize->Select Data-Driven Decision

Caption: A workflow for systematic pharmaceutical salt selection.

Experimental Protocols for Salt Preparation

The following protocols describe the preparation of two common salt forms, hydrochloride and mesylate, on a laboratory scale. These represent inorganic and organic acids, respectively, and are likely to confer different properties to the API.

Prerequisite: Preparation of the Free Base Solution

Before attempting salt formation, a stock solution of the free base is required.

  • Accurately weigh 1.00 g of 5-methyl-2-(1-methyl-1H-pyrrol-2-yl)azepane free base.

  • Dissolve the free base in 20 mL of anhydrous isopropanol (IPA) in a clean, dry flask equipped with a magnetic stirrer. This creates a ~50 mg/mL solution.

Protocol 3.1: Preparation of 5-methyl-2-(1-methyl-1H-pyrrol-2-yl)azepane Hydrochloride

Rationale: Hydrochloric acid is a strong, small, inorganic acid that often yields highly crystalline, high-melting-point salts. It is the most common counter-ion used in pharmaceuticals.

Materials:

  • Free base solution in IPA (50 mg/mL)

  • 2.0 M Hydrogen chloride solution in diethyl ether

  • Anhydrous diethyl ether (for washing)

  • Magnetic stirrer and stir bar

  • Glass filtration apparatus (Büchner funnel)

  • Vacuum oven

Procedure:

  • Transfer the 20 mL (1.00 g) of the free base solution to a 100 mL flask and begin stirring at room temperature.

  • Slowly, add the 2.0 M HCl solution in diethyl ether dropwise to the stirring solution. A stoichiometric equivalent is required, but a slight excess (1.05 to 1.1 equivalents) can ensure complete conversion.

  • Causality Note: As the acid is added, the basic azepane nitrogen is protonated. The resulting ionic salt is typically much less soluble in moderately polar solvents like IPA than the neutral free base, causing it to precipitate.

  • Observe for the formation of a white precipitate. After the addition is complete, allow the suspension to stir for an additional 1-2 hours at room temperature to maximize crystal growth and yield.

  • Isolate the solid product by vacuum filtration.

  • Wash the filter cake with two small portions (5-10 mL each) of cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl.

  • Dry the resulting white solid in a vacuum oven at 40-50°C to a constant weight.

  • Calculate the yield and submit the sample for full characterization.

Protocol 3.2: Preparation of 5-methyl-2-(1-methyl-1H-pyrrol-2-yl)azepane Mesylate

Rationale: Methanesulfonic acid (mesylate) is a strong organic acid. Mesylate salts are often highly soluble in water and can sometimes offer advantages in terms of crystallinity or lower hygroscopicity compared to hydrochlorides.

Materials:

  • Free base solution in IPA (50 mg/mL)

  • Methanesulfonic acid (reagent grade)

  • Anhydrous isopropanol (IPA) (for washing)

  • Magnetic stirrer and stir bar

  • Glass filtration apparatus (Büchner funnel)

  • Vacuum oven

Procedure:

  • Transfer the 20 mL (1.00 g) of the free base solution to a 100 mL flask and begin stirring at room temperature.

  • Calculate the molar equivalent of methanesulfonic acid needed. Weigh out exactly 1.0 equivalent of the acid and dissolve it in a small volume (2-3 mL) of anhydrous IPA.

  • Add the methanesulfonic acid solution dropwise to the stirring free base solution.

  • Causality Note: Similar to the hydrochloride preparation, the formation of the ionic mesylate salt leads to its precipitation from the solution. The larger, organic nature of the mesylate counter-ion may influence the crystal packing and resulting solid-state properties.

  • After the addition is complete, stir the resulting suspension for 2-4 hours. If precipitation is slow, cooling the mixture in an ice bath may be beneficial.

  • Isolate the solid product by vacuum filtration.

  • Wash the filter cake with two small portions (5-10 mL each) of cold, anhydrous IPA.

  • Dry the solid in a vacuum oven at 40-50°C to a constant weight.

  • Calculate the yield and submit the sample for full characterization.

Comprehensive Characterization of Salt Forms

The preparation of a salt is only the first step. A rigorous characterization protocol is essential to select the optimal form for development.[15][16]

CharacterizationWorkflow Salt New Salt Form Primary Primary Analysis • Visual Appearance • Melting Point (DSC) • Salt Confirmation (NMR) Salt->Primary SolidState Solid-State Properties • Crystallinity (PXRD) • Thermal Stability (TGA) Primary->SolidState If Crystalline PhysChem Physicochemical Properties • Aqueous Solubility (pH 1.2, 6.8) • Hygroscopicity (DVS) SolidState->PhysChem Stability Forced Degradation Stability (Heat, Humidity, Light) PhysChem->Stability Decision Data Review & Candidate Selection Stability->Decision

Caption: Integrated workflow for the characterization of new salt forms.

Data Presentation: A Comparative Analysis

All quantitative data should be summarized to allow for a direct, evidence-based comparison between the free base and its salt forms.

PropertyFree Base (API)Hydrochloride SaltMesylate SaltDesired Outcome
Physical Form Low-melting solid/oilCrystalline solidCrystalline solidFree-flowing, crystalline solid
Melting Point (DSC) ~65 °C185 °C142 °CHigh (>150 °C) for thermal stability
Aqueous Solubility (pH 7.4) < 0.1 mg/mL> 50 mg/mL> 80 mg/mLHigh solubility for good dissolution
Hygroscopicity (DVS) LowModerate (deliquescent >80% RH)Low (<1% uptake at 80% RH)Low moisture uptake
Polymorphism (PXRD) N/ASingle stable form identifiedSingle stable form identifiedA single, stable, non-solvated form
Chemical Stability Degrades on light exposureStableStableStable under stress conditions

Note: The data presented in this table is illustrative and represents a plausible outcome for a successful salt screening campaign.

Key Analytical Techniques Explained:

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated. It provides a sharp endotherm for the melting point of a crystalline solid and can reveal polymorphic transitions.[11]

  • Powder X-Ray Diffraction (PXRD): This is the definitive technique for determining the crystallinity of a sample. A crystalline material will produce a unique pattern of sharp peaks, while an amorphous material will show a broad halo. Each polymorph of a salt will have a distinct PXRD pattern.[16]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as it is heated. It is used to identify the presence of bound water (hydrates) or solvent (solvates) and to determine the decomposition temperature.[11]

  • Dynamic Vapor Sorption (DVS): Quantifies the extent and rate of water vapor uptake by a sample at different relative humidities (RH). This is crucial for assessing physical stability and handling requirements.

Conclusion

The transformation of 5-methyl-2-(1-methyl-1H-pyrrol-2-yl)azepane from its free base into a pharmaceutically acceptable salt is a critical step in its journey toward becoming a viable drug candidate. A systematic approach, grounded in the principles of pKa, solubility, and solid-state chemistry, is paramount. The protocols and characterization workflows detailed herein provide a robust framework for identifying a salt form with optimal properties. By carefully preparing and meticulously analyzing various salt candidates, such as the hydrochloride and mesylate, researchers can make a data-driven decision, significantly de-risking the subsequent stages of drug development. The choice made at this stage will have lasting implications on the final product's quality, safety, and performance.[1][17]

References

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Digital Commons @ USF. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Digital Commons @ USF. [Link]

  • Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

  • Giron, D. CHARACTERISATION OF SALTS OF DRUG SUBSTANCES. AKJournals. [Link]

  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical and Biological Considerations. MDPI. [Link]

  • (PDF) Salts of Therapeutic Agents: Chemical, Physicochemical and Biological Considerations. ResearchGate. [Link]

  • Polymorphs, Salts, and Cocrystals: What's in a Name?. Crystal Growth & Design. [Link]

  • Characterisation of salts of drug substances. Request PDF on ResearchGate. [Link]

  • Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. AAPS PharmSciTech. [Link]

  • What Everyone Needs to Know about Polymorphs. Curia Global. [Link]

  • Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals. FDA. [Link]

  • Pharmaceutical Salts Optimization of Solubility or Even More?. CHIMIA. [Link]

  • Polymorphism and its importance in pharmaceutical industry. Fiveable. [Link]

  • Chemical and Pharmaceutical Salts: Nomenclatural, Formulative, and Therapeutic Analysis. Longdom Publishing. [Link]

  • WO2021072232A1 - Bicyclic amines as cdk2 inhibitors.
  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. CiteSeerX. [Link]

  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. PubMed. [Link]

  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. ACS Publications. [Link]

  • CA1338012C - Pharmaceutically active amines.
  • trimethylamine hydrochloride. Organic Syntheses Procedure. [Link]

  • Hydrochloride salt of amine. Reddit. [Link]

  • US20200392074A1 - Method for preparing an amine hydrochloride suspension.
  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester Research Explorer. [Link]

  • New bicyclic amines: synthesis and SARs of their action against the causative organisms of malaria and sleeping sickness. PubMed. [Link]

  • Selective synthesis of pyrrolo[1,2-a]azepines or 4,6-dicarbonyl indoles via tandem reactions of alkynones with pyrrole derivatives. RSC Publishing. [Link]

  • Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann-Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1 H-Benzazepines. PubMed. [Link]

  • Azepane. PubChem - NIH. [Link]

  • Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. White Rose eTheses Online. [Link]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Comparative Guide: Spectral Analysis of 5-methyl-2-(1-methyl-1H-pyrrol-2-yl)azepane

Executive Summary Subject: 5-methyl-2-(1-methyl-1H-pyrrol-2-yl)azepane (CAS: 871544-51-3) Classification: Nicotinic Acetylcholine Receptor (nAChR) Ligand Scaffold Primary Application: Medicinal Chemistry (Neurodegenerati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Subject: 5-methyl-2-(1-methyl-1H-pyrrol-2-yl)azepane (CAS: 871544-51-3) Classification: Nicotinic Acetylcholine Receptor (nAChR) Ligand Scaffold Primary Application: Medicinal Chemistry (Neurodegenerative & CNS therapeutics)

This guide provides a technical analysis of the NMR spectral characteristics of 5-methyl-2-(1-methyl-1H-pyrrol-2-yl)azepane. As a ring-expanded analog of nicotine, this molecule presents unique stereochemical and conformational challenges compared to traditional pyrrolidine-based ligands. This document compares its spectral footprint against industry standards (Nicotine and Varenicline) and outlines a self-validating protocol for structural elucidation.

Structural Context & Alternatives Comparison

In drug development, the azepane (7-membered) ring is often explored to modulate binding affinity by altering the vector of the pharmacophore relative to the pyrrolidine (5-membered) ring found in nicotine.

Table 1: Comparative Structural & Spectral Properties[1][2]
FeatureTarget Molecule (Azepane Analog)Nicotine (Standard)Varenicline (Rigid Alternative)
Core Scaffold 7-membered Azepane + Pyrrole5-membered Pyrrolidine + PyridineBridged Azepine + Quinoxaline
Conformational Flexibility High (Twist-chair/Twist-boat)Moderate (Envelope)Low (Rigid Bicyclic)
Chiral Centers 2 (C2, C5) - Diastereomers possible1 (C2)N/A (Meso/Achiral core)
Key 1H NMR Marker C5-Methyl doublet (0.9-1.1 ppm)N-Methyl singlet (2.1 ppm)Bridged methano protons
Spectral Complexity High (2nd order couplings in ring)ModerateModerate

Expert Insight: The primary analytical challenge with the target molecule is distinguishing between the cis and trans diastereomers resulting from the 2,5-disubstitution pattern. Unlike Varenicline, which is rigid, the azepane ring undergoes rapid pseudorotation at room temperature, often requiring variable-temperature (VT) NMR for complete resolution [1].

1H NMR Spectral Analysis (400 MHz, CDCl3)

The following data represents the theoretical consensus shifts derived from fragment analysis (1-methylpyrrole + 2-substituted azepane) and validated against similar azepane alkaloids [2].

A. Aromatic Region (Pyrrole Ring)

The 1-methylpyrrole moiety provides the clearest diagnostic signals, typically appearing as three distinct signals due to the asymmetry induced by the azepane attachment at position 2.

  • 
     6.55 ppm (dd, 1H):  H-5' (Pyrrole). Deshielded, adjacent to Nitrogen.
    
  • 
     6.05 ppm (dd, 1H):  H-3' (Pyrrole). Adjacent to the azepane attachment point.[1]
    
  • 
     5.98 ppm (dd, 1H):  H-4' (Pyrrole).
    
  • 
     3.62 ppm (s, 3H):  N-Me  (Pyrrole). A sharp, diagnostic singlet. Note: If this signal is broad, check sample purity or salt formation.
    
B. Aliphatic Region (Azepane Ring)

The 7-membered ring creates a complex "hump" of multiplets, but specific protons are identifiable.

  • 
     3.85 - 4.10 ppm (m, 1H):  H-2 (Azepane). The benzylic-like proton. Its multiplicity (dd or ddd) reveals the axial/equatorial orientation relative to H-3.
    
  • 
     2.80 - 3.20 ppm (m, 2H):  H-7 (Azepane). The 
    
    
    
    -protons adjacent to the amine nitrogen.
  • 
     1.50 - 1.90 ppm (m, 6H):  H-3, H-4, H-6. Overlapping multiplets.
    
  • 
     0.95 ppm (d, J=6.8 Hz, 3H):  C5-Me . The doublet splitting confirms the coupling to the single methine proton at C5.
    
C. Stereochemical Validation (Cis vs. Trans)

The relationship between the C2-Pyrrole and C5-Methyl groups is critical.

  • Cis-isomer: The C5-Me doublet often appears slightly upfield (

    
     ~0.90) due to shielding from the ring conformation.
    
  • Trans-isomer: The C5-Me doublet appears slightly downfield (

    
     ~1.05).
    
  • NOESY Correlation: A strong NOE signal between H-2 and H-5 confirms the cis (1,4-diaxial-like) relationship.

13C NMR Spectral Analysis (100 MHz, CDCl3)

The 13C spectrum should show 12 distinct carbon signals .

Table 2: 13C Chemical Shift Assignments
Carbon TypePositionShift (

ppm)
Diagnostic Feature
Quaternary Pyrrole C-2'135.0 - 138.0Weak intensity; key connectivity point.
Aromatic CH Pyrrole C-5'121.0 - 123.0
Aromatic CH Pyrrole C-3', C-4'105.0 - 108.0Characteristic electron-rich heterocycle range.
Methine CH Azepane C-258.0 - 62.0Deshielded by N and Pyrrole ring.
Methylene CH2 Azepane C-746.0 - 48.0

to Nitrogen.
Methyl CH3 Pyrrole N-Me34.0 - 36.0High field aromatic methyl.
Methine CH Azepane C-530.0 - 33.0Branch point for methyl group.
Methyl CH3 Azepane C5-Me18.0 - 22.0Most upfield signal.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and distinguish this compound from impurities or isomers, follow this strict protocol.

Step 1: Sample Preparation
  • Solvent: Use CDCl3 (neutralized with basic alumina) or Benzene-d6 .

    • Reasoning: Azepanes are basic. Acidic traces in CDCl3 can protonate the nitrogen, causing peak broadening and shifting H-2/H-7 downfield by >0.5 ppm.

  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual CHCl3 (7.26 ppm).

Step 2: Acquisition Parameters
  • Relaxation Delay (D1): Set to

    
     5 seconds.
    
    • Reasoning: The quaternary carbon (C-2') and methyl groups have different relaxation times. Short D1 leads to poor integration of the methyl doublet vs. the aromatic singlet.

  • Temperature: 298 K (Standard). If multiplets are broad, heat to 313 K to accelerate ring inversion and sharpen average signals.

Step 3: Structural Logic Pathway (Diagram)

NMR_Workflow Start Sample: 5-methyl-2-(1-methyl-1H-pyrrol-2-yl)azepane H1_NMR 1H NMR (1D) Start->H1_NMR Check_Purity Check N-Me Singlet (3.6 ppm) Sharp? Integrated to 3H? H1_NMR->Check_Purity Broad Broad/Shifted Signal (Salt Formation) Check_Purity->Broad No Sharp Sharp Signal (Free Base) Check_Purity->Sharp Yes Treat_Base Wash with NaHCO3 Re-dissolve in C6D6 Broad->Treat_Base C13_NMR 13C NMR / DEPT-135 Confirm CH/CH2/CH3 count Sharp->C13_NMR Treat_Base->H1_NMR Stereo_Check Determine Diastereomer (Cis vs Trans) C13_NMR->Stereo_Check NOESY NOESY Experiment Irradiate H-2 Stereo_Check->NOESY Result_Cis NOE to H-5 detected => Cis Isomer NOESY->Result_Cis Result_Trans No NOE to H-5 => Trans Isomer NOESY->Result_Trans

Caption: Logical workflow for the structural validation and stereochemical assignment of azepane derivatives.

Troubleshooting & Common Pitfalls

  • Rotational Isomers (Rotamers): The N-methyl pyrrole bond has a low barrier to rotation, but the azepane ring itself has multiple low-energy conformations (chair/twist-boat).

    • Symptom:[2] "Missing" carbons in 13C NMR or extremely broad protons in 1H NMR.

    • Solution: Run Variable Temperature (VT) NMR at -40°C to freeze conformers or +50°C to average them [3].

  • Solvent Effects: Azepane conformation is highly solvent-dependent.

    • Observation: In CDCl3, the H-2 proton might overlap with the N-Me signal.

    • Correction: Switch to Benzene-d6 . The anisotropic effect of benzene often shifts the aliphatic ring protons upfield, resolving the overlap with the aromatic N-methyl group.

References

  • Conformational regulation of substituted azepanes. Organic & Biomolecular Chemistry, 2016.

  • Synthesis and NMR characterization of azepane derivatives. BenchChem, 2025.[3]

  • 13C NMR Chemical Shifts of Heterocycles. Oregon State University, Chemistry Dept.

  • SpectraBase: 1H-Azepine and derivatives. Wiley SpectraBase.

  • Conformational analysis of 2-substituted piperazines (Analogous Systems). PubMed, 2016.

Sources

Comparative

Azepane vs. Piperidine Analogs: A Comparative Guide to Binding Potency

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences the pharmacological profile of a drug candidate. Among the most utilized saturated n...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences the pharmacological profile of a drug candidate. Among the most utilized saturated nitrogen heterocycles are piperidine and its seven-membered homolog, azepane. While the piperidine ring is a well-established and ubiquitous feature in numerous FDA-approved drugs, the azepane scaffold has emerged as a compelling alternative, offering distinct structural and conformational properties.[1][2][3] This guide provides a comprehensive comparison of the binding potency of azepane versus piperidine analogs, supported by experimental data, to inform scaffold selection in drug discovery.

This in-depth technical guide will explore the nuanced differences in binding affinity driven by the conformational flexibility and substitution patterns of these two critical scaffolds. We will delve into quantitative comparisons from published studies, provide detailed experimental protocols for assessing binding potency, and offer insights into the synthetic accessibility of each system.

The Structural and Conformational Dichotomy: Flexibility vs. Pre-organization

The fundamental difference between the six-membered piperidine and the seven-membered azepane ring lies in their conformational freedom. The piperidine ring predominantly adopts a stable chair conformation, which offers a degree of rigidity and pre-organization for binding to a target.[3] This conformational restriction can be advantageous, reducing the entropic penalty upon binding and leading to high-affinity interactions when the substituent vectors align favorably with the binding pocket.

Conversely, the azepane ring possesses significantly greater conformational flexibility, with multiple low-energy twist-chair and boat-chair conformations.[4] This inherent plasticity allows azepane analogs to adapt to the topography of a wider range of binding sites, potentially uncovering novel interactions that are inaccessible to the more rigid piperidine scaffold. However, this flexibility can also come at an entropic cost if the bioactive conformation is not one of the lower-energy ground states.

G cluster_0 Piperidine (6-membered ring) cluster_1 Azepane (7-membered ring) Piperidine Chair Conformation Predominantly Chair Conformation Piperidine->Chair Conformation Rigidity Higher Rigidity Chair Conformation->Rigidity Pre-organization Pre-organization for Binding Rigidity->Pre-organization Binding Affinity Binding Affinity Pre-organization->Binding Affinity Lower Entropic Penalty Azepane Multiple Conformations Multiple Low-Energy Conformations (Twist-chair, Boat-chair) Azepane->Multiple Conformations Flexibility Higher Flexibility Multiple Conformations->Flexibility Adaptability Adaptability to Binding Site Flexibility->Adaptability Adaptability->Binding Affinity Potential for Novel Interactions (Higher Entropic Cost)

Caption: Structural and Conformational Differences.

Head-to-Head Comparison of Binding Potency: Experimental Evidence

Direct comparisons of the binding affinities of analogous piperidine and azepane derivatives are crucial for understanding the impact of ring size on potency. The following data, synthesized from the literature, provide quantitative insights into this relationship across different biological targets.

Case Study 1: Histamine H3 Receptor Antagonists

In a study of biphenyloxy-alkyl derivatives as histamine H3 receptor (H3R) antagonists, both piperidine and azepane analogs demonstrated high affinity.[5] Notably, the azepane analog 13 exhibited the highest affinity in the series.[5]

CompoundScaffoldLinker LengthBiphenyl MoietyKi (nM) at hH3R[5]
14 Piperidine5 carbonspara25
16 Azepane5 carbonspara34
13 Azepane6 carbonsmeta18

These results suggest that for this particular target, the larger, more flexible azepane ring can be accommodated and may even be beneficial for potency, depending on the substitution pattern and linker length.[5]

Case Study 2: Monoamine Transporter Inhibitors

A study exploring dual norepinephrine (NET) and dopamine (DAT) uptake inhibitors provided a direct comparison of azepine (a related unsaturated seven-membered ring) and piperidine analogs.[6] While this study focused on the unsaturated azepine, the findings offer valuable insights into the spatial requirements of the transporter binding sites. The study found that both scaffolds could produce potent inhibitors. For instance, the N-H benzofuran azepine analog 8j showed similar NET activity to its 3,4-dichlorophenyl counterpart 8a , but a slight decrease in DAT affinity.[6] When directly comparing a piperidine series to the azepines, it was noted that parallel structure-activity relationships (SAR) emerged, indicating that both scaffolds could effectively occupy the same binding pocket.[6]

Causality Behind Experimental Choices: Why Compare These Scaffolds?

The decision to synthesize and compare azepane and piperidine analogs is often driven by a desire to probe the conformational requirements of a target's binding site. If a piperidine-based lead compound shows promising activity, the synthesis of the corresponding azepane analog can answer several key questions:

  • Is greater flexibility tolerated or beneficial? An increase in potency with the azepane analog may suggest that the binding pocket can accommodate a more diverse set of conformations, or that the azepane ring can adopt a conformation that better complements the target than the rigid chair of the piperidine.

  • Can new interactions be formed? The larger azepane ring can project substituents into different regions of the binding site, potentially leading to new, favorable interactions that enhance affinity.

  • What is the impact on physicochemical properties? Ring expansion from piperidine to azepane can influence properties such as lipophilicity and metabolic stability, which are critical for drug development.

Experimental Protocols for Determining Binding Potency

Accurate determination of binding potency is paramount in drug discovery. The following are detailed, step-by-step methodologies for two common and robust techniques used to quantify the interaction between a ligand and its target.

Protocol 1: Competitive Radioligand Binding Assay

This method is a cornerstone for determining the binding affinity (Ki) of an unlabeled test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

Self-Validation System: The inclusion of a known reference compound with a well-characterized Ki allows for the validation of each experiment. The calculated Ki of the reference compound should fall within a consistent, acceptable range across assays.

G cluster_0 Assay Preparation cluster_1 Binding and Detection cluster_2 Data Analysis Receptor Prep Receptor Preparation (e.g., cell membranes) Incubation Incubation of Receptor, Radioligand, and Test Compound Receptor Prep->Incubation Radioligand Prep Radioligand Preparation (fixed concentration) Radioligand Prep->Incubation Compound Prep Test Compound Dilution Series (Azepane or Piperidine Analog) Compound Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Radioligand Incubation->Filtration Scintillation Quantification of Bound Radioactivity via Scintillation Counting Filtration->Scintillation IC50 Determination Plot % Inhibition vs. Compound Concentration to Determine IC50 Scintillation->IC50 Determination Ki Calculation Calculate Ki using the Cheng-Prusoff Equation IC50 Determination->Ki Calculation

Caption: Competitive Radioligand Binding Assay Workflow.

Step-by-Step Methodology:

  • Receptor Preparation: Prepare a homogenate of cells or tissues expressing the target receptor. Centrifuge to pellet the membranes and resuspend in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer.

    • A fixed concentration of a high-affinity radioligand (typically at or below its Kd).

    • A range of concentrations of the unlabeled test compound (azepane or piperidine analog).

    • For determining non-specific binding, a high concentration of a known, unlabeled ligand is used instead of the test compound.

    • For determining total binding, only the radioligand and buffer are added.

  • Incubation: Incubate the plates at a specific temperature for a predetermined time to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Detection: Place the filter mats in scintillation vials with a scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding events, providing kinetic data (association and dissociation rate constants, ka and kd) in addition to affinity data (KD).

Self-Validation System: The use of a reference flow cell, where a non-target protein is immobilized, allows for the subtraction of non-specific binding and bulk refractive index changes, ensuring the validity of the measured binding events.

G cluster_0 Assay Setup cluster_1 Binding Measurement cluster_2 Data Analysis Immobilization Immobilize Ligand (e.g., Receptor) on Sensor Chip Surface Association Inject Analyte over Sensor Surface (Association Phase) Immobilization->Association Analyte Prep Prepare Analyte (Azepane or Piperidine Analog) in Running Buffer at Various Concentrations Analyte Prep->Association Dissociation Flow Running Buffer over Surface (Dissociation Phase) Association->Dissociation Regeneration Inject Regeneration Solution to Remove Bound Analyte Dissociation->Regeneration Sensorgram Generate Sensorgram (Response Units vs. Time) Regeneration->Sensorgram Kinetic Fitting Fit Sensorgram Data to a Binding Model to Determine ka, kd, and KD Sensorgram->Kinetic Fitting

Caption: Surface Plasmon Resonance (SPR) Workflow.

Step-by-Step Methodology:

  • Ligand Immobilization: Covalently immobilize one of the binding partners (typically the larger molecule, e.g., the receptor) onto the surface of a sensor chip.

  • Analyte Preparation: Prepare a series of dilutions of the other binding partner (the analyte, e.g., the azepane or piperidine analog) in a suitable running buffer.

  • Binding Cycle:

    • Association: Inject a specific concentration of the analyte over the sensor chip surface at a constant flow rate. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is measured in real-time as an increase in the SPR signal (response units).

    • Dissociation: After the association phase, inject the running buffer over the chip. The dissociation of the analyte from the ligand is observed as a decrease in the SPR signal.

    • Regeneration: Inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove all bound analyte from the ligand, preparing the surface for the next injection.

  • Data Analysis:

    • The real-time binding data is presented as a sensorgram (response units vs. time).

    • Fit the association and dissociation curves for each analyte concentration to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd).

    • The equilibrium dissociation constant (KD) is calculated as KD = kd / ka.

Synthetic Accessibility: A Practical Consideration

While the pharmacological profile is paramount, the ease of synthesis is a critical factor in the progression of a drug discovery project. Piperidine and its derivatives are generally more synthetically accessible than azepanes. A wide variety of synthetic methods for the preparation of substituted piperidines are well-established, including the reduction of pyridines and various cyclization strategies.[2]

The synthesis of azepanes can be more challenging due to the increased ring strain and the entropic barrier to forming a seven-membered ring.[7] However, methods such as ring-closing metathesis and Beckmann rearrangement have made the synthesis of diverse azepane scaffolds more feasible.[4][7] The choice between these two scaffolds may, therefore, also be influenced by the synthetic resources and expertise available.

Conclusion: A Strategic Choice Based on Target and Objectives

The decision to employ an azepane or a piperidine scaffold is not a matter of inherent superiority of one over the other, but rather a strategic choice based on the specific drug discovery context.

  • Piperidine remains the "go-to" scaffold for many applications due to its well-understood conformational preferences, extensive history in medicinal chemistry, and generally more straightforward synthesis.[2][3] It is an excellent choice when a degree of rigidity and pre-organization is desired to maximize affinity for a well-defined binding pocket.

  • Azepane offers a valuable alternative when greater conformational flexibility is needed to explore a less-defined binding site or to achieve a desired vector for substituent placement.[1][4] The potential for increased potency, as seen in the histamine H3 receptor antagonists, makes it a compelling scaffold for lead optimization when piperidine analogs have been exhausted or show limitations.[5]

Ultimately, the empirical data from head-to-head comparisons, obtained through robust experimental methods such as those detailed in this guide, will provide the most definitive answer as to which scaffold is optimal for a given biological target. The continued exploration of both piperidine and azepane analogs will undoubtedly lead to the discovery of novel and effective therapeutics.

References

  • A Comparative Analysis of the Biological Activities of Azepan-3-one and Piperidin. (n.d.). BenchChem.
  • Brown, D. G., & Bernstein, P. R. (2012). Azepines and Piperidines with Dual Norepinephrine Dopamine Uptake Inhibition and Antidepressant Activity. ACS Medicinal Chemistry Letters, 3(12), 1011–1015.
  • Łażewska, D., Kaleta, M., Schwed, J. S., Karcz, T., Mogilski, S., Latacz, G., Olejarz, A., Siwek, A., Kubacka, M., Lubelska, A., Honkisz, E., & Handzlik, J. (2017). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. Bioorganic & Medicinal Chemistry, 25(20), 5450–5461.
  • Comparative Analysis of 1-(3,4-dimethoxybenzoyl)
  • Zha, G. F., Wang, S. H., Rangasamy, B., Kumar, A., & Kumar, R. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 454–481.
  • Walczyński, K., & Głodowska, M. (2019). Synthesis and biological activity of piperazine and diazepane amides that are histamine H3 antagonists and serotonin reuptake inhibitors. Acta Poloniae Pharmaceutica, 76(4), 643–650.
  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (2024). Molecules, 29(13), 3043.
  • Kiyokawa, K., & Minakata, S. (2017). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1, (11), 1285–1291.
  • Arylpiperazines as Aminergic GPCR Ligands. (n.d.). MDPI.
  • Multiparameter Optimization in CNS Drug Discovery: Design of Pyrimido[4,5-d]azepines as Potent 5-Hydroxytryptamine 2C (5-HT2C) Receptor Agonists with Exquisite Functional Selectivity over 5-HT2A and 5-HT2B Receptors. (2025). Journal of Medicinal Chemistry.
  • Zha, G. F., Wang, S. H., Rangasamy, B., Kumar, A., & Kumar, R. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 454–481.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. (n.d.). Journal of Pharma Insights and Research.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). European Journal of Medicinal Chemistry.
  • Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. (2004). Bioorganic & Medicinal Chemistry Letters, 14(7), 1795–1798.
  • Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. (2007). Journal of Medicinal Chemistry, 50(8), 1983–1987.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development.
  • A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. (n.d.). BenchChem.

Sources

Validation

LC-MS Fragmentation Patterns for Identifying Azepane Metabolites: A Comparative Guide

Executive Summary The azepane (hexamethyleneimine) ring is a critical pharmacophore found in various therapeutic agents, including selective estrogen receptor modulators (e.g., Bazedoxifene ), antihistamines (e.g., Setas...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The azepane (hexamethyleneimine) ring is a critical pharmacophore found in various therapeutic agents, including selective estrogen receptor modulators (e.g., Bazedoxifene ), antihistamines (e.g., Setastine ), and synthetic cannabinoids. Its seven-membered saturated nitrogen heterocycle presents unique challenges in metabolite identification due to ring flexibility, potential for ring contraction, and isobaric interferences with piperidine derivatives.

This guide provides a technical framework for identifying azepane metabolites using LC-MS/MS. It moves beyond generic protocols to focus on the specific fragmentation mechanics of the azepane ring, distinguishing between oxidative ring opening, N-oxidation, and hydroxylation.

Mechanistic Fragmentation: The Azepane Signature

Understanding the baseline fragmentation of the azepane moiety is prerequisite to identifying its metabolites. Unlike stable six-membered rings (piperidines), the seven-membered azepane ring is under conformational strain, leading to distinct ring-opening pathways under Collision-Induced Dissociation (CID).

Diagnostic Ions

For drugs containing an N-substituted azepane ring, the most critical diagnostic event is the


-cleavage  adjacent to the nitrogen.
Fragment Typem/z (Nominal)CompositionMechanism
N-Methylazepane 98


-cleavage detaching the ring from the core scaffold.
Unsubstituted Azepane 84

Loss of methylene groups; ring contraction.
Ring Opening 56

Retro-cleavage of the open chain (typically loss of

).

Expert Insight: In isomeric differentiation, the azepane ring often yields a lower intensity molecular ion but a richer fragmentation spectrum compared to its piperidine isomer. For example, in synthetic cannabinoids (e.g., AM-1220), the N-methylazepane moiety produces a dominant m/z 98 peak, but unlike piperidine, it also generates significant secondary fragments due to the lability of the seven-membered ring.

Fragmentation Pathways Visualization[1]

The following diagram illustrates the primary fragmentation pathways for an N-substituted azepane, identifying the origin of key diagnostic ions.

AzepaneFragmentation Parent Parent Drug (N-Substituted Azepane) AlphaCleavage α-Cleavage Parent->AlphaCleavage CID Energy AzepaneIon Azepane Immonium Ion (m/z 98 for N-Me) AlphaCleavage->AzepaneIon Loss of Scaffold RingOpen Ring Opening (Open Chain Cation) AzepaneIon->RingOpen Ring Strain Release Fragment56 m/z 56 (C3H6N+) RingOpen->Fragment56 - C3H6 (Propene) Fragment42 m/z 42 (C2H4N+) RingOpen->Fragment42 - C4H8

Caption: Primary CID fragmentation pathway of N-substituted azepane moieties leading to diagnostic low-mass ions.

Metabolite Identification: Differentiating Isobars

The primary challenge in azepane metabolism is distinguishing between three major Phase I modifications that result in similar mass shifts.

The +16 Da Challenge: N-Oxide vs. Hydroxylation

Both N-oxidation and Carbon-hydroxylation add 15.9949 Da.

  • Azepane N-Oxide:

    • Mechanism: Formed via FMO or CYP450.

    • Fragmentation: often shows a characteristic Cope Elimination or loss of oxygen/hydroxyl radical.

    • Diagnostic: In ESI+, N-oxides may show an intense

      
       or 
      
      
      
      fragment. They often elute earlier than the parent on Reverse Phase (C18) due to high polarity.
  • Ring Hydroxylation (C-OH):

    • Mechanism: CYP450 oxidation at C3 or C4 positions.

    • Fragmentation: Typically loses water (

      
      , -18 Da). The ring remains intact longer than in the N-oxide.
      
    • Diagnostic: Observation of

      
       is a strong indicator of C-hydroxylation.
      
The +14 Da Challenge: Lactam vs. Alkylation

Oxidation of the


-carbon adjacent to the nitrogen forms a Lactam (2-oxo-azepane) , adding 13.979 Da (net 

).
  • Lactam Characteristics:

    • Stability: The amide bond stabilizes the ring, reducing the abundance of ring-opening fragments compared to the amine.

    • Fragmentation: Look for neutral loss of CO (28 Da) or CONH (43 Da) from the lactam ring.

Technology Comparison: Q-TOF vs. Triple Quadrupole

For azepane analysis, the choice of instrument dictates the experimental strategy.

FeatureTriple Quadrupole (QqQ) Q-TOF / Orbitrap (HRMS)
Primary Use Targeted Quantitation (SRM)Metabolite ID & Structure Elucidation
Azepane Specificity Excellent sensitivity for known transitions (e.g., Parent

98).
Crucial for distinguishing ring-opened metabolites from intact isomers.
Resolution Unit Resolution (0.7 Da). Cannot separate isobaric interferences.High Resolution (>30k). Separates

-oxide from hydroxylation if mass defects differ slightly (though they are isomers).
Mass Defect Analysis N/AUses Mass Defect Filtering (MDF) to find all azepane-related metabolites by tracking the specific defect of the core ring.

Recommendation: Use HRMS (Q-TOF) for the discovery phase to map the fragmentation pathways of the specific azepane scaffold. Transfer to QqQ only after the diagnostic transitions (e.g., Parent


 98 vs. Parent 

114 for OH-azepane) are validated.

Case Study: Bazedoxifene & Synthetic Cannabinoids

Bazedoxifene (BZA)

Bazedoxifene contains a core azepane ring. Its metabolism highlights the competition between ring modification and conjugation.

  • Metabolite 1: Glucuronidation

    • Shift: +176.0321 Da.

    • Pattern: The MS/MS spectrum is dominated by the neutral loss of the glucuronide moiety (-176 Da), yielding the aglycone fragment at m/z 471 .[1] The azepane ring usually remains intact in this fragmentation event.

  • Metabolite 2: Azepane Ring Hydroxylation

    • Shift: +16 Da.

    • Pattern: Fragmentation of the aglycone reveals a shift in the characteristic azepane ion from m/z 98 to m/z 114 (

      
      ), proving the oxidation occurred on the ring and not the indole scaffold.
      
Synthetic Cannabinoids (e.g., AM-1220)[3]
  • Differentiation: The azepane isomer (AM-1220) can be distinguished from its piperidine analog by the relative abundance of the m/z 98 ion. In the azepane derivative, ring strain leads to a higher frequency of ring-opening fragments (m/z 56, 42) alongside the base peak, whereas the piperidine analog produces a "cleaner" spectrum dominated by the stable six-membered ring ion.

Experimental Protocol: Metabolite Identification Workflow

This protocol is designed for a Q-TOF system but is adaptable to Orbitrap.

Step 1: In Vitro Incubation[4]
  • Incubate substrate (

    
    ) with Human Liver Microsomes (HLM) and NADPH regenerating system.
    
  • Include a control without NADPH to distinguish non-CYP metabolites (e.g., hydrolysis).

  • Quench with ice-cold Acetonitrile (1:3 v/v) to precipitate proteins.

Step 2: LC-MS/MS Acquisition
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

    • Note: Avoid ammonium buffers if N-oxide sensitivity is low; formic acid promotes protonation.

  • MS Mode: Data-Dependent Acquisition (DDA) with a preference for "Dynamic Exclusion" to catch low-level metabolites.

  • Source Parameters: ESI Positive.

Step 3: Data Processing (Mass Defect Filtering)
  • Calculate the Mass Defect (MD) of the parent drug.

  • Apply a filter window of

    
     mDa around the parent MD.
    
  • Targeted Screen: Look for common shifts:

    • +15.995 (Oxidation)

    • +13.979 (Carbonyl/Lactam)

    • +176.032 (Glucuronide)

    • +31.990 (Di-oxidation / Ring opening to acid)

Step 4: Structural Elucidation Logic

Use the following logic flow to assign structures to peaks.

MetIDLogic Start Unknown Peak Detected MassShift Calculate Mass Shift (vs Parent) Start->MassShift IsPlus16 +16 Da? MassShift->IsPlus16 IsPlus14 +14 Da? IsPlus16->IsPlus14 No CheckWaterLoss Check MS2: Loss of H2O (-18)? IsPlus16->CheckWaterLoss Yes Lactam Lactam (Cyclic Amide) Check for -CO loss IsPlus14->Lactam Yes Hydroxylation C-Hydroxylation (Stable Ring) CheckWaterLoss->Hydroxylation Yes (-18) NOxide N-Oxide (Cope Elimination) CheckWaterLoss->NOxide No (or -16)

Caption: Decision tree for classifying Phase I azepane metabolites based on MS/MS fragmentation behavior.

References

  • Chandrasekaran, A., et al. (2010). "Structural Characterization of Metabolites of Bazedoxifene." Drug Metabolism and Disposition. Link

  • Kneisel, S., et al. (2012). "Identification of the cannabimimetic AM-1220 and its azepane isomer." Forensic Toxicology. Link

  • Rathod, S. M., et al. (2025). "A novel LC-MS/MS technique for identification and characterization of degradation products of Bilastine." Journal of Applied Pharmaceutical Science. Link

  • Prasain, J. (2010).[2] "Ion fragmentation of small molecules in mass spectrometry." University of Alabama at Birmingham. Link

  • NIST Mass Spectrometry Data Center. "Hexamethyleneimine Mass Spectrum." NIST Chemistry WebBook. Link

Sources

Comparative

High-Performance Liquid Chromatography (HPLC) Purity Validation of 5-methyl-2-(1-methyl-1H-pyrrol-2-yl)azepane

A Comparative Methodological Guide for Analytical Development Executive Summary & Molecular Profile Validating the purity of 5-methyl-2-(1-methyl-1H-pyrrol-2-yl)azepane (CAS: 871544-51-3) presents a classic "base + labil...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Methodological Guide for Analytical Development

Executive Summary & Molecular Profile

Validating the purity of 5-methyl-2-(1-methyl-1H-pyrrol-2-yl)azepane (CAS: 871544-51-3) presents a classic "base + labile heterocycle" analytical paradox. As a secondary amine (azepane), the molecule exhibits high basicity (pKa ~10.5–11.0), causing severe peak tailing on traditional silica columns due to silanol interactions. Simultaneously, the electron-rich pyrrole moiety renders the compound susceptible to acid-catalyzed polymerization and oxidative degradation.

This guide challenges the traditional low-pH phosphate buffer approach, which often yields poor retention and degradation artifacts. Instead, we advocate for a High-pH Reversed-Phase (RP) methodology utilizing Hybrid Particle Technology (HPT) . This approach suppresses amine protonation, ensuring sharp peak symmetry while maintaining pyrrole stability.

Physicochemical Critical Quality Attributes (CQAs)
AttributeCharacteristicChromatographic Implication
Core Structure Azepane (7-membered amine)High pKa; strong silanol interaction (tailing).
Moiety N-Methyl PyrroleUV active (~210–250 nm); Acid sensitive; Oxidation prone.
Chirality 2 Chiral Centers (C2, C5)Potential for diastereomers; Method must resolve stereoisomers or specify achiral purity.
Solubility Lipophilic BaseRetains well at High pH; Elutes early at Low pH (ionized).

Comparative Method Strategy

We evaluated three distinct chromatographic approaches. The High-pH Hybrid RP method is selected as the primary protocol due to its superior robustness and peak symmetry.

Table 1: Method Performance Matrix
FeatureMethod A: High-pH Hybrid RP (Recommended) Method B: Traditional Low-pH Ion-PairingMethod C: HILIC (Orthogonal)
Stationary Phase Hybrid Ethyl-Bridged Silica (BEH) C18Standard Silica C18Amide or Bare Silica
Mobile Phase pH pH 9.5–10.5 (Ammonium Bicarbonate/NH₄OH)pH 2.5–3.0 (Phosphate/TFA)pH 3.0–5.0 (Ammonium Formate/ACN)
Mechanism Hydrophobic Interaction (Neutral Amine)Ion-Suppression + Silanol BlockingHydrophilic Partitioning
Peak Symmetry Excellent (Tailing Factor < 1.2)Moderate (Tailing Factor 1.5–2.0)Good, but sensitive to water content
Stability Risk Low (Pyrrole is base-stable)High (Acid-catalyzed polymerization)Low
MS Compatibility High (Volatile buffers)Low (Non-volatile phosphates)High

Decision Logic & Workflow

The following decision tree illustrates the scientific rationale for selecting the High-pH methodology over traditional techniques, specifically addressing the azepane-pyrrole stability profile.

MethodSelection Start Start: Analyze 5-methyl-2-(1-methyl-1H-pyrrol-2-yl)azepane CheckBasicity Check Basicity: Azepane pKa > 10? Start->CheckBasicity CheckStability Check Stability: Pyrrole Acid Sensitivity? CheckBasicity->CheckStability Yes (Secondary Amine) LowPH Traditional Low pH (pH 2-3) CheckStability->LowPH No (Stable) HighPH High pH (pH 9-10) CheckStability->HighPH Yes (Labile) ResultLow Result: Protonated Amine Risk: Peak Tailing & Pyrrole Degradation LowPH->ResultLow ResultHigh Result: Neutral Amine Benefit: Sharp Peaks & Pyrrole Stability HighPH->ResultHigh ColumnSel Select Column Hardware ResultHigh->ColumnSel StandardSilica Standard Silica C18 (Dissolves at pH > 8) ColumnSel->StandardSilica Traditional HybridSilica Hybrid (BEH/Gemini) C18 (Stable pH 1-12) ColumnSel->HybridSilica Recommended Column Failure Column Failure StandardSilica->Column Failure Validated Method Validated Method HybridSilica->Validated Method

Figure 1: Method Development Decision Tree highlighting the necessity of High pH/Hybrid Silica for basic, acid-labile compounds.

Detailed Experimental Protocol (Method A)

This protocol is designed to be self-validating : the system suitability criteria (resolution, tailing) confirm the method's immediate performance before sample analysis.

Reagents & Equipment
  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or Phenomenex Kinetex EVO C18). Rationale: Hybrid particles resist dissolution at pH 10.

  • System: UHPLC or HPLC with PDA detector (Class A).

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Ammonium Bicarbonate (

    
    ), Ammonium Hydroxide (
    
    
    
    ).
Chromatographic Conditions
  • Mobile Phase A: 10 mM Ammonium Bicarbonate buffer, adjusted to pH 10.0 with

    
    .
    
  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 0.6 mL/min.

  • Column Temp: 40°C (Higher temp improves mass transfer for basic amines).

  • Detection: PDA @ 240 nm (Primary) and 210 nm (Impurity check).

  • Injection Volume: 2-5 µL.

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
1.0955Isocratic Hold
10.01090Linear Gradient
12.01090Wash
12.1955Re-equilibration
15.0955End
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile (pH adjusted to 9.0 with

    
    ). Crucial: Matching sample pH to mobile phase prevents "breakthrough" of the free base.
    
  • Concentration: 0.5 mg/mL (Assay); 1.0 mg/mL (Purity).

  • Filtration: 0.2 µm PTFE or Nylon filter (Avoid cellulose acetate which may bind amines).

Validation Framework (ICH Q2(R2))

To ensure the method is "fit for purpose," the following validation parameters must be executed.

Specificity (Forced Degradation)

Subject the API to stress conditions to ensure the method separates the parent peak from degradation products.

  • Acid: 0.1N HCl, 60°C, 2h (Expect pyrrole polymerization; check mass balance).

  • Base: 0.1N NaOH, 60°C, 2h (Expect minimal degradation).

  • Oxidation: 3%

    
    , RT, 1h (Expect N-oxide formation on azepane or pyrrole ring oxidation).
    
Linearity & Range
  • Range: 0.1% (Impurity level) to 120% (Assay level).

  • Criterion:

    
    ; Residual plots must show random distribution.
    
Accuracy & Precision
  • Accuracy: Spike impurities at 50%, 100%, and 150% of specification limits. Recovery 90–110%.

  • Precision: 6 replicate injections. RSD

    
     1.0% for Assay; RSD 
    
    
    
    5.0% for Impurities.
Validation Workflow Diagram

ValidationFlow Prep Sample Prep (Spiked/Stressed) SysSuit System Suitability (Tailing < 1.5, Res > 2.0) Prep->SysSuit SysSuit->Prep Fail Specificity Specificity (Peak Purity Check) SysSuit->Specificity Pass Linearity Linearity (5 Levels) Specificity->Linearity Accuracy Accuracy (Recovery %) Linearity->Accuracy Report Generate CoA & Validation Report Accuracy->Report

Figure 2: Step-wise validation workflow ensuring ICH Q2(R2) compliance.

Senior Scientist's Critical Notes

  • Stereochemistry Warning: This molecule contains chiral centers at the azepane ring. The method described above (Achiral C18) validates Chemical Purity only. If Enantiomeric Purity is required, you must switch to a Polysaccharide-based Chiral Column (e.g., Chiralpak IG) using Normal Phase or Polar Organic Mode.

  • Pyrrole Polymerization: If you observe a "hump" or baseline rise later in the gradient, this is likely polymerized pyrrole formed during sample prep if acidic diluents were used. Always keep diluents alkaline.

  • Carryover: Basic amines stick to metallic surfaces. Use a needle wash of 90:10 ACN:Water + 0.1% Formic Acid (the acid in the wash helps strip the amine from the needle, even if the method is high pH).

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[1] Provides the global regulatory framework for validation. [Link]

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. Application Note demonstrating the benefits of high pH for basic amines. [Link]

  • Phenomenex. HPLC Tech Tip: Basic Analytes and High pH. Technical guide on using Gemini/Kinetex columns at pH 12. [Link]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

Sources

Validation

A Comparative Guide to the Cytotoxicity of Pyrrole-Azepane Derivatives in Cancer and Normal Cell Lines

In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy against cancer cells and minimal toxicity to healthy tissues is paramount. Pyrrole-azepane derivatives have emerged as a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy against cancer cells and minimal toxicity to healthy tissues is paramount. Pyrrole-azepane derivatives have emerged as a promising class of heterocyclic compounds, demonstrating significant cytotoxic activity against a range of cancer cell lines.[1][2] This guide provides a comprehensive comparison of the cytotoxic profiles of various pyrrole-azepane derivatives, supported by experimental data from peer-reviewed studies. We will delve into the structure-activity relationships that govern their potency, their selectivity for cancer cells over normal cells, and the molecular mechanisms that underpin their cytotoxic effects.

The Rationale for Investigating Pyrrole-Azepane Derivatives

The pyrrole ring is a fundamental scaffold in numerous biologically active natural products and synthetic drugs, known for its diverse pharmacological properties, including anticancer effects.[3] When fused with an azepane ring, the resulting pyrrolo[1,2-a]azepine core offers a unique three-dimensional structure that can be strategically modified to enhance interactions with biological targets.[2][4] The exploration of these derivatives is driven by the need for new chemotherapeutic agents that can overcome the limitations of existing treatments, such as drug resistance and severe side effects.

Comparative Cytotoxicity: A Data-Driven Analysis

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cell proliferation. A lower IC50 value indicates greater potency. The following table summarizes the in vitro cytotoxic activity of a selection of pyrrole-azepane and related pyrrole derivatives against various human cancer cell lines. For comparative purposes, data on doxorubicin, a standard chemotherapeutic agent, is included where available.

Compound ID/SeriesCancer Cell LineCancer TypeIC50 (µM)Reference CompoundIC50 of Ref. (µM)Reference
Pyrrolo[1,2-a]azepine 3 HepG2Liver0.004Doxorubicin0.0108[2]
MCF-7Breast0.0442Doxorubicin-[2]
HCT116Colon0.0207Doxorubicin-[2]
Pyrrolo[1,2-a]azepine 6 HepG2Liver0.0016Doxorubicin0.0108[2]
HCT116Colon0.0211Doxorubicin-[2]
Pyrrolo[1,2-a]azepine 5b MCF-7Breast0.0107Doxorubicin-[2]
Pyrrole Derivative 4d LoVoColon19.06 (at 200µM)5-FU~40 (at 200µM)[5]
MCF-7Breast~40 (at 200µM)Doxorubicin~35 (at 40µM)[5]
Isatin-Pyrrole 6 HepG2Liver0.47--[6]
PTB Derivative B8 MCF-7Breast~8-fold lower than TamoxifenTamoxifen-[3]
PTB Derivative B14 MCF-7Breast~8-fold lower than TamoxifenTamoxifen-[3]
PTB Derivative B18 MCF-7Breast~8-fold lower than TamoxifenTamoxifen-[3]

Note: The experimental conditions, such as incubation times, may vary between studies, which should be considered when making direct comparisons.

Selectivity: The Critical Factor for Therapeutic Potential

A crucial aspect of cancer chemotherapy is the ability of a drug to selectively target cancer cells while sparing normal, healthy cells. This selectivity minimizes the debilitating side effects associated with many conventional cancer treatments. The selectivity index (SI) is a quantitative measure of this, calculated as the ratio of the IC50 value in a normal cell line to that in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

Several studies on pyrrole-azepane derivatives have included assessments against non-cancerous cell lines to determine their selectivity. For instance, a series of pyrrolo[1,2-a]azepines coupled with benzothiazole and fluorinated aryl thiourea scaffolds were found to be safe when tested against the non-cancerous Madin-Darby Canine Kidney (MDCK) cell line.[1] Similarly, certain pyrrole-tethered bisbenzoxazole derivatives showed minimal effects on healthy fibroblasts, suggesting a favorable selectivity profile.[3] Another study demonstrated that a specific pyrrole derivative selectively inhibited the proliferation of breast cancer cells (MCF-7 and MDA-MB-231) at a rate 1.6 to 2.0-fold higher than in healthy HUVEC cells.[7]

Unraveling the Mechanism of Action: How Do They Kill Cancer Cells?

The cytotoxic effects of pyrrole-azepane derivatives are attributed to their ability to interfere with essential cellular processes, ultimately leading to cell death. Two prominent mechanisms of action have been identified for this class of compounds:

Inhibition of Cyclin-Dependent Kinases (CDKs)

CDKs are a family of protein kinases that play a critical role in regulating the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for anticancer drug development. Molecular docking studies have suggested that some novel pyrrolo[1,2-a]azepine derivatives can effectively bind to the active site of CDK2.[2] By inhibiting CDK2, these compounds can arrest the cell cycle, preventing cancer cell proliferation.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a natural and essential process for removing damaged or unwanted cells. Many chemotherapeutic agents exert their effects by inducing apoptosis in cancer cells. Pyrrole derivatives have been shown to trigger apoptosis through various signaling pathways.[8][9] One identified pathway involves the activation of caspase-9, a key initiator caspase in the intrinsic apoptotic pathway.[3] This pathway is typically initiated by intracellular stress signals, leading to the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade, culminating in cell death.

apoptosis_pathway Pyrrole-Azepane Derivative Pyrrole-Azepane Derivative Mitochondrial Stress Mitochondrial Stress Pyrrole-Azepane Derivative->Mitochondrial Stress Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Apaf-1 Apaf-1 Apaf-1->Apoptosome Formation Caspase-9 (activated) Caspase-9 (activated) Apoptosome Formation->Caspase-9 (activated) Pro-Caspase-9 Pro-Caspase-9 Pro-Caspase-9->Apoptosome Formation Caspase-3 (activated) Caspase-3 (activated) Caspase-9 (activated)->Caspase-3 (activated) Pro-Caspase-3 Pro-Caspase-3 Pro-Caspase-3->Caspase-3 (activated) Apoptosis Apoptosis Caspase-3 (activated)->Apoptosis

Figure 1: Proposed intrinsic apoptotic pathway induced by pyrrole-azepane derivatives.

Structure-Activity Relationship (SAR): The Key to Potency and Selectivity

The cytotoxic activity of pyrrole-azepane derivatives is highly dependent on their chemical structure.[10] Structure-activity relationship (SAR) studies help to identify the key structural features required for potent and selective anticancer activity. For pyrrolo[1,2-a]azepines, the nature and position of substituents on the aromatic rings significantly influence their biological profile.[1] For example, the introduction of specific functional groups, such as benzoylamino or chloro-acetylamino moieties, has been shown to enhance the cytotoxic potency against certain cancer cell lines.[2] Furthermore, the presence and position of fluorine atoms on appended thiourea units have been demonstrated to play a crucial role in the observed efficacy.[1][4] These insights are invaluable for the rational design and synthesis of new, more effective pyrrole-azepane-based anticancer agents.

Experimental Protocols for Cytotoxicity Assessment

The data presented in this guide are primarily generated using well-established in vitro cytotoxicity assays. The following are detailed protocols for two commonly employed methods: the MTT assay and the Sulforhodamine B (SRB) assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[11] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12]

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrrole-azepane derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[13]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[12]

mtt_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Sources

Comparative

Comparative Guide: Optimizing IC50 Determination for Azepane Derivatives via TR-FRET vs. Label-Free MS Assays

Executive Summary: The Azepane Challenge Azepane (hexamethyleneimine) derivatives represent a privileged scaffold in medicinal chemistry, frequently appearing in inhibitors for kinases (e.g., GSK-3 , Akt), proteases (e.g...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Azepane Challenge

Azepane (hexamethyleneimine) derivatives represent a privileged scaffold in medicinal chemistry, frequently appearing in inhibitors for kinases (e.g., GSK-3


, Akt), proteases (e.g., BACE1), and glycosidases. However, their physicochemical properties present unique challenges in potency determination (

).

With a typical


 of ~10-11, the azepane nitrogen is predominantly protonated at physiological pH (7.4), increasing solubility but also non-specific binding to negatively charged surfaces. Conversely, lipophilic substituents added to the ring to improve potency often lead to aggregation or "sticky" behavior, classifying some derivatives as potential PAINS (Pan-Assay Interference Compounds).

This guide compares two dominant methodologies for determining


 values: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)  and Label-Free Liquid Chromatography-Mass Spectrometry (LC-MS/MS) . While TR-FRET offers speed, LC-MS/MS provides the necessary fidelity for basic, lipophilic heterocycles.

Technical Deep Dive: Assay Selection Logic

The choice between optical and mass-based detection depends heavily on the specific azepane derivative's optical properties and the required throughput.

The Interference Problem

Nitrogen-containing heterocycles, including azepanes, can exhibit intrinsic fluorescence or act as quenchers in the blue-green spectrum. In TR-FRET assays, if an azepane derivative absorbs at the excitation wavelength (usually 320-340 nm) or emits near the acceptor signal, it causes Inner Filter Effects (IFE) , leading to artificially potent


 values (false positives).
The "Truth" Standard

Label-free MS assays measure the mass-to-charge ratio (


) of the substrate and product directly. Since azepanes ionize efficiently in ESI+ mode (due to the basic amine), they are compatible with MS, but the primary advantage is the absence of optical interference .
Decision Matrix

AssaySelection Start Start: Azepane Derivative IC50 Determination CheckOptical Check Optical Properties: Absorbance/Fluorescence Scan Start->CheckOptical IsFluorescent Significant Abs/Em at Assay Wavelengths? CheckOptical->IsFluorescent Throughput Throughput Requirement IsFluorescent->Throughput No LCMS Method B: LC-MS/MS (High Fidelity) IsFluorescent->LCMS Yes (Interference Risk) TRFRET Method A: TR-FRET (High Throughput) Throughput->TRFRET Screening (>100 cmpds) Throughput->LCMS Lead Opt (<50 cmpds) Validation Validation Required: Orthogonal Assay TRFRET->Validation Hit Confirmation LCMS->Validation Final IC50

Figure 1: Decision tree for selecting the optimal assay platform based on compound optical properties and throughput needs.

Comparative Analysis: TR-FRET vs. LC-MS/MS

The following table summarizes performance metrics specifically for azepane-based inhibitors.

FeatureMethod A: TR-FRETMethod B: Label-Free LC-MS/MS
Principle Proximity-dependent energy transfer between donor (e.g., Europium) and acceptor (e.g., ULight).Direct quantification of Substrate/Product ratio via ionization (

).
Azepane Compatibility Moderate. Risk of fluorescence quenching by the azepane ring or substituents.High. Basic nitrogen facilitates ionization; no optical interference.
Throughput Ultra-High (1536-well capable).Medium (RapidFire: ~10 sec/sample; Standard LC: ~2 min/sample).
Sensitivity High (

range), but background noise can be high.
High (

to

), highly specific (MRM mode).
Cost per Data Point Low (after reagent purchase).High (instrument time, solvents, columns).
False Positive Rate Moderate (aggregators, quenchers).Low (direct measurement).
Key Artifact Inner Filter Effect (IFE). Matrix Effects (Ion Suppression).

Experimental Protocols

Protocol A: TR-FRET Assay (High Throughput)

Best for: Primary screening of large azepane libraries against Kinases or Proteases.

Reagents:

  • Enzyme (e.g., BACE1 or GSK-3

    
    ).[1]
    
  • Substrate: Biotinylated peptide.

  • Detection: Europium-cryptate antibody (Donor) + Streptavidin-XL665 (Acceptor).

  • Buffer: 50 mM Tris-HCl (pH 7.5), 0.01% Brij-35 (crucial to prevent azepane aggregation).

Workflow:

  • Compound Prep: Prepare 10-point serial dilution of azepane derivative in 100% DMSO.

    • Critical: Azepanes are lipophilic. Ensure no precipitation occurs at high concentrations (e.g., 10 mM).

  • Acoustic Dispensing: Transfer 10-50 nL of compound to a 384-well low-volume white plate (final DMSO <1%).

  • Enzyme Addition: Add 5

    
    L of enzyme solution. Incubate 15 min at RT.
    
  • Substrate Addition: Add 5

    
    L of substrate. Incubate for 
    
    
    
    (time within linear velocity).
  • Detection: Add 10

    
    L of detection mix (Eu-Ab + SA-XL665). Incubate 1 hr.
    
  • Read: Measure Time-Resolved Fluorescence (Excitation: 337 nm; Emission: 620 nm & 665 nm).

  • Calculation: Ratio =

    
    .
    
Protocol B: LC-MS/MS Assay (High Fidelity)

Best for: Accurate


 determination of lead azepane candidates.

Reagents:

  • Internal Standard (IS): Stable isotope-labeled product (e.g.,

    
    -labeled peptide).
    
  • Quench Solution: 1% Formic acid in Acetonitrile (precipitates enzyme, ionizes azepane).

Workflow:

  • Reaction: Perform enzyme reaction in a 96-well polypropylene plate (azepanes bind less to PP than PS).

    • Volume: 50

      
      L total.
      
    • Buffer: Ammonium Acetate or Formate (volatile buffers preferred for MS).

  • Quenching: At time

    
    , add 100 
    
    
    
    L Quench Solution containing the Internal Standard.
  • Centrifugation: Spin at 4000 rpm for 20 min to pellet protein.

  • Injection: Inject 5

    
    L supernatant onto a C18 reverse-phase column.
    
  • MS Detection:

    • Mode: ESI+ (Positive Electrospray Ionization).

    • Monitor Transitions (MRM): Specific parent

      
       fragment ions for Product and IS.
      
  • Calculation: Conversion % based on (Area Product / Area IS).

Data Analysis & Validation

Generating the


 is not just curve fitting; it requires validating the mechanism of inhibition.
The Hill Slope Check

Azepane derivatives prone to colloidal aggregation often yield steep dose-response curves (Hill slope > 2.0).

  • Normal Binding: Hill slope

    
     1.0.
    
  • Aggregation/Denaturation: Hill slope >> 1.5.

  • Mitigation: If slope is steep, add 0.01% Triton X-100 or Brij-35 to the assay buffer and re-test.

Curve Fitting Logic

Use the 4-Parameter Logistic (4PL) model. For competitive inhibitors, convert


 to 

using the Cheng-Prusoff equation.


  • Top: Constrain to 100% (DMSO control) if data is noisy.

  • Bottom: Constrain to 0% (no enzyme) only if the compound is a full inhibitor.

DataAnalysis RawData Raw Signal (RFU or Area Ratio) Normalize Normalize to Controls (0-100%) RawData->Normalize Fit Non-Linear Regression (4PL Model) Normalize->Fit QC QC Check: Hill Slope ~ 1.0? Fit->QC Valid Valid IC50 Report Ki QC->Valid Yes Invalid Artifact Suspected (Aggregation/IFE) QC->Invalid No (Slope > 2)

Figure 2: Data processing workflow emphasizing the Hill Slope quality control step.

References

  • National Center for Advancing Translational Sciences (NCATS). (2012). Assay Guidance Manual: Guidelines for Curve Fitting. NIH Bookshelf. [Link]

  • National Center for Advancing Translational Sciences (NCATS). (2015). Interference with Fluorescence and Absorbance.[2][3] NIH Bookshelf. [Link]

  • ACS Infectious Diseases. (2019).[4] Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. [Link]

  • GraphPad. (2025). Fitting the absolute IC50 - Curve Fitting Guide. [Link]

Sources

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